Product packaging for RXFP1 receptor agonist-4(Cat. No.:)

RXFP1 receptor agonist-4

Cat. No.: B12396353
M. Wt: 695.6 g/mol
InChI Key: HORJWYLVZVHDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Relaxin Family Peptide Receptor 1 (RXFP1) in Biological Systems

The Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR), is the cognate receptor for the peptide hormone relaxin-2. acs.orgnih.gov It is distinguished within the GPCR family by its large, complex extracellular domain which includes a low-density lipoprotein receptor type A (LDLa) module and leucine-rich repeats (LRRs). frontiersin.orgbiorxiv.org This structure is fundamental to its unique mechanism of activation. biorxiv.org

RXFP1 is expressed in a wide array of tissues in both males and females, including the heart, brain, kidneys, liver, lungs, and reproductive organs. acs.orgfrontiersin.org This widespread distribution underscores its involvement in numerous biological functions. physiology.org The activation of RXFP1 initiates complex intracellular signaling cascades, most notably leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) through the Gs alpha subunit (Gαs) and activation of adenylate cyclase. acs.orgnih.govuniprot.org Other significant pathways activated include those involving phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), mitogen-activated protein kinases (MAPK), and ERK1/2. nih.govguidetopharmacology.orgmedchemexpress.com

Physiologically, the relaxin/RXFP1 system is a crucial regulator of cardiovascular and renal hemodynamics, promoting vasodilation and increased cardiac output. acs.orgphysiology.org It also exerts powerful anti-fibrotic effects by inhibiting pro-fibrotic signaling and promoting the degradation of extracellular matrix components like collagen. biorxiv.orgnih.gov Furthermore, the system has demonstrated anti-inflammatory and angiogenic (new blood vessel formation) properties. biorxiv.orgnih.gov Given these pleiotropic effects, RXFP1 has emerged as a promising therapeutic target for cardiovascular and fibrotic diseases. biorxiv.orgresearchgate.netnih.gov

Rationale for Small Molecule Agonist Development in RXFP1 Receptor Modulation

The native ligand for RXFP1, human relaxin-2 (also known as serelaxin (B13411825) in its recombinant form), has shown therapeutic potential in clinical trials, particularly for acute heart failure. nih.govoup.com However, its utility as a long-term therapeutic is significantly hampered by its nature as a peptide. Recombinant relaxin-2 has a very short in vivo half-life, necessitating continuous intravenous administration, which is impractical for chronic conditions and costly. acs.orgnih.govoup.com

These limitations have spurred the development of non-peptidic, small-molecule agonists for RXFP1. Small molecules offer several potential advantages over peptide-based therapies:

Improved Pharmacokinetics: They can be designed to have longer half-lives, allowing for less frequent administration and improved patient compliance. acs.org

Oral Bioavailability: Unlike peptides which are typically degraded in the gastrointestinal tract, small molecules can potentially be developed for oral delivery. oup.com

Enhanced Stability and Lower Cost: Small molecules are generally more stable and less expensive to manufacture than complex recombinant proteins. nih.govoup.com

Greater Specificity: Drug discovery programs can fine-tune small molecules to act specifically on RXFP1, avoiding potential cross-reactivity with other related receptors like RXFP2. acs.org

The development of a potent, selective, and orally available small-molecule RXFP1 agonist is therefore a major goal in the field, aiming to provide a more viable treatment option for chronic diseases such as heart failure and fibrosis. acs.orgnih.gov

Overview of Current Research Landscape Pertaining to RXFP1 Receptor Agonists

The quest for effective RXFP1 agonists has progressed along several research avenues. Early efforts focused on understanding the structure-activity relationships of the native relaxin peptide to design more stable and minimized peptide variants. nih.govnih.govunimelb.edu.au This has led to the creation of single-chain peptide agonists, such as B7-33, which demonstrate selective signaling properties. guidetopharmacology.orgrsc.org

A significant breakthrough was the discovery of the first series of small-molecule RXFP1 agonists, which included the lead compound ML290. nih.gov This compound was identified through high-throughput screening and demonstrated potent and selective agonism at the human RXFP1 receptor, stimulating cAMP production and showing favorable pharmacokinetic properties. nih.gov Subsequent optimization of this initial scaffold led to the development of improved agonists like AZD5462. nih.govacs.org

However, a major challenge in the preclinical development of these small molecules is species specificity. ML290, for instance, activates the human RXFP1 receptor but not the rodent (mouse or rat) orthologs, complicating in vivo studies in standard animal models. frontiersin.orgoup.com This has necessitated the creation of humanized mouse models that express the human RXFP1 gene to properly evaluate the therapeutic effects of these compounds. oup.com

Another research strategy involves protein engineering to extend the half-life of the relaxin hormone itself. This has been achieved by fusing relaxin-2 to an antibody Fc fragment, creating molecules like SE301, which retain potent agonist activity at RXFP1 but have a significantly prolonged circulating half-life in mice. nih.govacs.orgbiorxiv.org

Purpose and Scope of Research on RXFP1 Receptor Agonist-4

This compound (also identified as Example 268 in patent literature) is a novel small-molecule compound that has emerged from the ongoing search for potent and selective modulators of the RXFP1 receptor. medchemexpress.com The primary purpose of the research on this specific agonist is to characterize its functional activity and potency at the human RXFP1 receptor.

The scope of the reported research focuses on its in vitro biological activity. Specifically, studies have been conducted using a cell-based assay with human embryonic kidney (HEK293) cells that are genetically engineered to stably express the human RXFP1 receptor. medchemexpress.com The key endpoint measured in these assays is the production of cyclic adenosine monophosphate (cAMP), a primary second messenger in the RXFP1 signaling pathway. acs.orgmedchemexpress.com

Findings indicate that this compound is a potent agonist, capable of stimulating cAMP production in these cells with a half-maximal effective concentration (EC₅₀) value of 4.9 nM. medchemexpress.com This level of potency suggests it is a promising candidate for further investigation. The development of compounds like this compound is aimed at providing potential new therapeutic agents for treating conditions where RXFP1 activation is beneficial, such as acute and chronic heart failure and various fibrotic disorders. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H24F7N3O5S B12396353 RXFP1 receptor agonist-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H24F7N3O5S

Molecular Weight

695.6 g/mol

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[[5-[5-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazol-3-yl]-2-methoxybenzoyl]amino]-6-(trifluoromethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C32H24F7N3O5S/c1-46-23-7-2-15(26-19-8-14(13-43)9-24(19)47-42-26)10-20(23)29(44)41-27-18-5-3-16(31(34,35)36)11-25(18)48-28(27)30(45)40-17-4-6-22(33)21(12-17)32(37,38)39/h2-7,10-12,14,19,24,43H,8-9,13H2,1H3,(H,40,45)(H,41,44)

InChI Key

HORJWYLVZVHDBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC3C2CC(C3)CO)C(=O)NC4=C(SC5=C4C=CC(=C5)C(F)(F)F)C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F

Origin of Product

United States

Molecular and Cellular Pharmacology of Rxfp1 Receptor Agonist 4

RXFP1 Receptor Structure and Conformational Dynamics Relevant to Agonist Binding

The RXFP1 receptor is a complex G protein-coupled receptor (GPCR) characterized by a large, multi-domain extracellular structure and a canonical seven-transmembrane (7TM) region. researchgate.netunimelb.edu.au This intricate architecture dictates the mechanism of activation by both its endogenous ligand, relaxin, and synthetic small-molecule agonists. researchgate.net

Ectodomain Interactions (e.g., LDLa Module, Leucine-Rich Repeats)

The ectodomain of RXFP1 is a distinguishing feature among GPCRs, comprising a low-density lipoprotein receptor class A (LDLa) module at the N-terminus, followed by ten leucine-rich repeats (LRRs). unimelb.edu.aufrontiersin.org The primary high-affinity binding of the native relaxin peptide occurs within the LRR region. frontiersin.orgrsc.org While not directly involved in the initial binding of relaxin, the LDLa module is indispensable for receptor activation. frontiersin.orgoup.com It is thought to function as a tethered agonist, where upon relaxin binding to the LRRs, the LDLa module interacts with the transmembrane domain to initiate signaling. nih.govnih.gov Structural studies suggest that a conserved motif C-terminal to the LDLa module is critical for this receptor activity. nih.gov

Transmembrane Domain and Extracellular Loop Involvement in Activation

The seven-transmembrane domain of RXFP1, a feature shared with other GPCRs, is crucial for signal transduction. frontiersin.org Activation by the native relaxin peptide involves a secondary, lower-affinity interaction with the extracellular loops (ECLs) of the 7TM region, particularly ECL2. unimelb.edu.aufrontiersin.org Cryo-electron microscopy has revealed that in the active state, ECL2 occupies the orthosteric ligand-binding pocket within the 7TM domain. nih.govbiorxiv.org This suggests a mechanism of autoinhibition, where the ectodomain regulates the conformation of ECL2. researchgate.netbiorxiv.org For small-molecule agonists like RXFP1 receptor agonist-4, the transmembrane domain and its associated extracellular loops are of paramount importance as they form the binding site. nih.gov Specifically, interactions with the third extracellular loop (ECL3) and transmembrane helix 7 (TM7) have been identified as being critical for the binding and activation by small-molecule agonists. nih.govresearchgate.net

Ligand Binding and Receptor Activation

The interaction of this compound with the RXFP1 receptor is defined by its binding affinity, kinetics, and selectivity profile. These parameters are crucial for understanding its pharmacological effects.

Binding Affinity and Kinetics for RXFP1

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction, while kinetics describe the rates of association and dissociation. For small-molecule agonists of RXFP1, these properties are typically determined through cell-based assays measuring downstream signaling events, such as cyclic AMP (cAMP) production. researchgate.netnih.gov The potency of these agonists is often expressed as the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. For example, the small molecule agonist ML290, a precursor to the development of compounds like this compound, has shown potent activation of human RXFP1. frontiersin.orgnih.gov

Table 1: Hypothetical Binding Characteristics of this compound

ParameterValueMethod
Binding Affinity (Kd)50 nMRadioligand Binding Assay
EC50 (cAMP Assay)100 nMHTRF cAMP Assay
Association Rate (kon)1 x 10^5 M⁻¹s⁻¹Surface Plasmon Resonance
Dissociation Rate (koff)5 x 10⁻³ s⁻¹Surface Plasmon Resonance

This table presents hypothetical data for illustrative purposes.

Receptor Selectivity Profile of this compound Among Relaxin Family Peptide Receptors (RXFP2, RXFP3, RXFP4)

The relaxin family of peptide receptors includes four members: RXFP1, RXFP2, RXFP3, and RXFP4. guidetopharmacology.org RXFP1 and RXFP2 share a significant degree of sequence homology, particularly in their transmembrane domains. nih.govnih.gov Despite this, small-molecule agonists have been developed that exhibit high selectivity for RXFP1 over RXFP2. nih.govnih.gov This selectivity is often attributed to subtle differences in the amino acid sequences of the allosteric binding site. nih.gov For instance, the G659/T660 motif within ECL3 of human RXFP1 is crucial for the species-specific activity of some small-molecule agonists. nih.gov The selectivity against the more distantly related RXFP3 and RXFP4 receptors, which couple to different G proteins, is generally high. nih.gov

Table 2: Hypothetical Selectivity Profile of this compound

ReceptorEC50 (cAMP/Signaling Assay)Fold Selectivity vs RXFP1
RXFP1100 nM1
RXFP2>10,000 nM>100
RXFP3No significant activity-
RXFP4No significant activity-

This table presents hypothetical data for illustrative purposes.

Species-Specific Receptor Activation and Binding Properties of this compound

The activation of the Relaxin Family Peptide Receptor 1 (RXFP1) by its agonists exhibits notable species-specificity. While the natural ligand, relaxin, demonstrates broad activity across many species, synthetic small-molecule agonists often have a more restricted profile. For instance, the small-molecule agonist ML290 is effective at activating human, rhesus macaque, and pig RXFP1 but fails to activate the mouse, rat, or hamster receptors. nih.govguidetopharmacology.orgfrontiersin.org This specificity is attributed to amino acid variations in the extracellular loops (ECLs) of the receptor's seven-transmembrane (7TM) domain. nih.govnih.gov

Studies using chimeric human-mouse RXFP1 receptors have pinpointed the third extracellular loop (ECL3) as a critical determinant of this species-selectivity. nih.govnih.gov Specifically, a G659/T660 motif within the ECL3 of human RXFP1 is crucial for the binding and activation by small-molecule agonists like ML290. nih.govresearchgate.net The corresponding region in the mouse and rat RXFP1 contains different amino acids, which prevents effective interaction with these agonists. researchgate.net

Interestingly, the rabbit RXFP1 receptor presents a unique case. It can be activated by ML290 but not by human, pig, mouse, or even rabbit relaxin peptides. nih.gov This suggests a distinct binding and activation mechanism in this species. Furthermore, while the rhesus macaque RXFP1 shares 99% amino acid identity with the human receptor and is activated by both relaxin and ML290, the guinea pig RXFP1 responds to relaxin but shows a very weak response to ML290. nih.gov

These species-specific differences highlight the complexity of RXFP1 receptor activation and have significant implications for the preclinical development of RXFP1-targeting therapeutics, as rodent models may not accurately predict the efficacy of small-molecule agonists in humans. nih.govfrontiersin.org To address this, humanized mouse models expressing the human RXFP1 receptor have been developed to enable in vivo testing of these compounds. oup.com

Interactive Data Table: Species-Specific Activation of RXFP1 by Agonists

SpeciesEndogenous Ligand (Relaxin) ActivationSmall-Molecule Agonist (ML290) ActivationKey Amino Acid Motif (ECL3)Reference
HumanYesYesGT nih.gov, nih.gov
Rhesus MacaqueYesYesGT nih.gov, researchgate.net
PigYesYesGT nih.gov, researchgate.net
MouseYesNoDS/T nih.gov, guidetopharmacology.org, researchgate.net
RatYesNoDS/T guidetopharmacology.org, researchgate.net
Guinea PigYesVery Low- nih.gov
RabbitNoYes- nih.gov

Intracellular Signaling Cascades Activated by this compound

Activation of the RXFP1 receptor by its agonists initiates a complex network of intracellular signaling pathways, leading to a wide range of cellular responses.

G-Protein Coupling and Downstream Pathway Initiation (e.g., Gs, Gi2, GoB, Gi3)

RXFP1 is a G-protein-coupled receptor (GPCR) that exhibits promiscuous coupling to several G-protein subtypes, allowing for a nuanced and cell-type-specific signaling output. guidetopharmacology.orgnih.gov Upon agonist binding, RXFP1 can couple to:

Gs (stimulatory G-protein): This is the canonical pathway for many GPCRs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). guidetopharmacology.orgnih.gov

Gi/o family (inhibitory G-proteins): RXFP1 has been shown to couple to Gi2, GoB, and Gi3. guidetopharmacology.orgnih.govnih.gov Coupling to GoB can negatively modulate the Gs-mediated cAMP increase. guidetopharmacology.org The Gi3 pathway can lead to a delayed surge in cAMP through a Gβγ-PI3K-PKCζ pathway that activates a specific adenylyl cyclase isoform (AC5). guidetopharmacology.org Furthermore, in the context of vascular relaxation, relaxin-2 activation of RXFP1 has been shown to signal through a Gi2-protein-coupled pathway. nih.gov

G-protein βγ subunits: These subunits, released upon G-protein activation, can also initiate their own signaling cascades, including the activation of phosphatidylinositol 3-kinase (PI3K). acs.org

The specific combination of G-proteins that are activated by RXFP1 can vary depending on the cellular context, contributing to the pleiotropic effects of RXFP1 agonists. nih.gov

Cyclic Adenosine Monophosphate (cAMP) Modulation

A primary and well-characterized signaling outcome of RXFP1 activation is the modulation of intracellular cAMP levels. patsnap.comnih.gov this compound has been shown to stimulate cAMP production in HEK293 cells that stably express human RXFP1, with a reported EC50 value of 4.9 nM. medchemexpress.com

The regulation of cAMP by RXFP1 is complex, involving multiple G-protein inputs. guidetopharmacology.org The initial and rapid increase in cAMP is typically mediated by Gs coupling. guidetopharmacology.org However, the simultaneous coupling to inhibitory G-proteins like GoB can temper this response. guidetopharmacology.org Additionally, a delayed and sustained increase in cAMP can be initiated through the Gi3 pathway. guidetopharmacology.org This intricate control of cAMP levels allows for fine-tuning of the cellular response to RXFP1 activation.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Activation

Activation of the PI3K/Akt pathway is another important signaling event downstream of RXFP1. acs.orgpatsnap.com This pathway is crucial for cell survival and proliferation. patsnap.com The activation of PI3K can be mediated by G-protein βγ subunits released upon RXFP1 activation by an agonist. acs.org In some cell types, the PI3K pathway plays a role in the anti-fibrotic effects of relaxin. guidetopharmacology.org In the context of vascular relaxation, the PI3Kβ/γ isoforms have been implicated in the signaling cascade initiated by relaxin-2 binding to RXFP1. nih.gov

Mitogen-Activated Protein Kinase (MAPK) and Extracellular-Regulated Kinase (ERK1/2) Phosphorylation

The MAPK/ERK1/2 signaling cascade is also engaged upon RXFP1 activation. patsnap.comnih.gov This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and inflammation. The activation of ERK1/2 can be dependent on G-protein coupling and is observed in various cell types, including renal myofibroblasts. guidetopharmacology.orgmdpi.com

Interestingly, some RXFP1 agonists exhibit biased signaling, preferentially activating one pathway over another. For example, the single-chain derivative of relaxin, B7-33, is a functionally selective agonist that preferentially activates the ERK1/2 pathway over the cAMP pathway. guidetopharmacology.orgrsc.org This biased agonism offers the potential to develop therapeutics that elicit specific desired effects while avoiding others.

Nitric Oxide (NO)/Cyclic Guanosine Monophosphate (cGMP) Pathway Modulation

The NO/cGMP pathway is a key mediator of the vasodilatory and anti-fibrotic effects of RXFP1 agonists. nih.govnih.gov Activation of RXFP1 can lead to the stimulation of nitric oxide synthase (NOS), which produces NO. guidetopharmacology.org NO then activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP. nih.gov

Depending on the cell type, different isoforms of NOS may be involved, including endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). guidetopharmacology.org In renal myofibroblasts, relaxin signaling through RXFP1 activates an ERK1/2-nNOS-NO-sGC-cGMP-dependent pathway to inhibit the pro-fibrotic signaling of TGF-β1. nih.govmdpi.comnih.gov This highlights the intricate crosstalk between different signaling pathways activated by RXFP1.

Interactive Data Table: Intracellular Signaling Pathways Activated by RXFP1 Agonists

Signaling PathwayKey MediatorsDownstream EffectsReference
G-Protein CouplingGs, Gi2, GoB, Gi3Initiation of multiple downstream cascades guidetopharmacology.org, nih.gov, nih.gov
cAMP ModulationAdenylyl Cyclase, PKAVasodilation, anti-inflammatory responses medchemexpress.com, patsnap.com, guidetopharmacology.org
PI3K/Akt PathwayPI3K, AktCell survival, proliferation, anti-fibrotic effects patsnap.com, guidetopharmacology.org, acs.org
MAPK/ERK1/2 PathwayMEK, ERK1/2, p38Cell growth, differentiation, anti-fibrotic effects patsnap.com, guidetopharmacology.org, rsc.org
NO/cGMP PathwaynNOS, eNOS, iNOS, sGCVasodilation, anti-fibrotic effects guidetopharmacology.org, nih.gov, nih.gov

Other Signaling Pathways and Second Messengers (e.g., p38MAPK, NF-κB, MMPs)

Agonist engagement with RXFP1 extends beyond cAMP modulation to influence several other key intracellular signaling networks. These pathways are crucial for mediating the receptor's effects on inflammation, tissue remodeling, and cell fate.

p38 Mitogen-Activated Protein Kinase (p38MAPK) Activation of RXFP1 by agonists can lead to the phosphorylation and activation of p38MAPK. guidetopharmacology.orgresearchgate.net This pathway is a critical mediator of cellular responses to stress and inflammatory signals. frontiersin.org In some cellular contexts, such as SN56 cells endogenously expressing the related RXFP3 receptor, the activation of p38 MAPK, along with JNK and ERK1/2, is mediated by pertussis toxin-sensitive G proteins. researchgate.net The activation of p38MAPK is a component of the broader MAPK signaling cascade that RXFP1 can engage, contributing to its diverse cellular functions. nih.gov

Nuclear Factor-kappa B (NF-κB) The NF-κB pathway, a pivotal regulator of inflammatory genes, immune responses, and cell survival, is also modulated by RXFP1 activation. The interaction is complex and can be indirect. For instance, RXFP1-mediated increases in cAMP and subsequent protein kinase A (PKA) activation can lead to the activation of NF-κB, which may promote the expression of inducible nitric oxide synthase (iNOS). nih.govvalleyinternational.net In other contexts, relaxin has been shown to inhibit the NLRP3 inflammasome, which can, in turn, affect NF-κB signaling. nih.gov In fibrocartilaginous cells, studies indicate that NF-κB is involved to a lesser extent in the relaxin-induced expression of MMP-9. nih.gov

Matrix Metalloproteinases (MMPs) A significant consequence of RXFP1 agonist signaling is the upregulation of MMPs, enzymes that are critical for the degradation and remodeling of the extracellular matrix (ECM). guidetopharmacology.org Studies have demonstrated that the natural agonist relaxin, acting through RXFP1, increases the expression and activity of several MMPs, including MMP-1, MMP-2, MMP-9, and the rodent orthologue of MMP-1, MMP-13. nih.govplos.org This effect is central to the anti-fibrotic actions of RXFP1 agonists. The signaling cascade leading to MMP upregulation is intricate; for example, the induction of MMP-9 involves the PI3K, Akt, ERK, and PKC-ζ pathways. nih.gov The upregulation of MMPs is also linked to nitric oxide (NO) signaling, as inhibitors of both neuronal NOS (nNOS) and inducible NOS (iNOS) can block the relaxin-induced increase in MMPs. plos.org

Pathway/EffectorEffect of RXFP1 Agonist ActivationKey Mediators & NotesReferences
p38MAPKActivation/PhosphorylationPart of the broader MAPK signaling cascade activated by RXFP1. Can be mediated by pertussis toxin-sensitive G proteins. guidetopharmacology.orgresearchgate.net
NF-κBModulation (Activation/Inhibition)Activation can be cAMP/PKA-dependent. nih.govvalleyinternational.net Also involved in MMP-9 induction. nih.gov Can be indirectly inhibited via other pathways. nih.gov nih.govvalleyinternational.netnih.govnih.gov
MMPs (MMP-1, -2, -9, -13)Increased Expression & ActivityMediates ECM remodeling and anti-fibrotic effects. Involves PI3K/Akt/ERK/PKC-ζ and NO-dependent pathways. guidetopharmacology.orgnih.govplos.org

Functional Selectivity (Biased Agonism) of this compound

Functional selectivity, or biased agonism, describes the ability of different agonists binding to the same receptor to stabilize distinct receptor conformations, thereby preferentially activating a subset of the receptor's downstream signaling pathways. wikipedia.org RXFP1 is a receptor where this phenomenon is evident, allowing for the potential development of targeted therapeutics that elicit specific beneficial effects while avoiding others. guidetopharmacology.orgguidetopharmacology.org

Relaxin itself can be viewed as a concentration-biased agonist. nih.gov At extremely low, sub-picomolar concentrations, it activates a pre-assembled "signalosome" complex to produce highly sensitive cAMP signals. At higher, nanomolar concentrations, it activates the more classical G-protein-dependent pathways to generate larger cAMP responses and activate ERK1/2 and NO signaling. nih.govnih.gov

More distinct examples of biased agonism at RXFP1 come from synthetic agonists:

ML290 : This small-molecule allosteric agonist is biased. While it stimulates many of the pathways activated by relaxin, it notably does not cause the activation of ERK1/2. guidetopharmacology.org

B7-33 : This single-chain derivative of the relaxin B-chain is a functionally selective agonist. guidetopharmacology.orgrsc.orgresearchgate.net It binds to RXFP1 and preferentially activates the pERK1/2 pathway over the cAMP signaling pathway. rsc.orgresearchgate.net This biased signaling is responsible for its potent anti-fibrotic effects, which involve the activation of RXFP1-angiotensin II type 2 receptor heterodimers and subsequent upregulation of MMP-2, without the strong cAMP stimulation that has been linked to potential tumor-promoting actions. rsc.orgresearchgate.net

RXFP1 AgonistSignaling BiasFunctional OutcomeReferences
Relaxin (H2)Concentration-biasedActivates distinct cAMP pathways at sub-picomolar vs. nanomolar concentrations. nih.govnih.gov
ML290Biased agonistActivates multiple pathways but does not activate ERK1/2. guidetopharmacology.org
B7-33Functionally selective (pERK > cAMP)Potent anti-fibrotic effects via pERK1/2 and MMP-2, without strong cAMP response. guidetopharmacology.orgrsc.orgresearchgate.net

Receptor Regulation and Desensitization Mechanisms in Response to this compound

To prevent overstimulation and to fine-tune cellular responses, the activity of RXFP1 is tightly regulated following agonist binding. This regulation involves functional desensitization and receptor internalization.

Desensitization Prolonged exposure to an agonist like relaxin leads to the functional desensitization of RXFP1. oup.comnih.gov This process is characterized by a time-dependent attenuation of the intracellular cAMP response upon subsequent agonist stimulation. oup.comnih.gov Studies in both primary human decidual cells and HEK293 cells expressing RXFP1 have shown that this desensitization occurs after treatment with relaxin. nih.gov The process involves β-arrestin 2; overexpression of β-arrestin 2 significantly increases the desensitization of RXFP1, highlighting its key role in this negative feedback mechanism. nih.govnih.gov

Compared to many other G-protein-coupled receptors (GPCRs), RXFP1 exhibits relatively poor internalization and does not robustly recruit β-arrestins. physiology.org This apparent lack of classical, rapid regulation may provide a molecular basis for the sustained signaling and prolonged physiological actions observed with RXFP1 agonists. physiology.org The C-terminal tail of the receptor is critical for this regulation, as a variant of RXFP1 lacking this domain loses its sensitivity to agonist-stimulated internalization while maintaining its constitutive internalization rate. oup.comnih.gov

Structure Activity Relationships and Medicinal Chemistry of Rxfp1 Receptor Agonist 4

Design and Synthesis Strategies for RXFP1 Receptor Agonist-4 and Analogues

The journey to discover potent, drug-like small-molecule RXFP1 agonists has been challenging, underscoring the "low druggability" of this complex receptor. researchgate.netnih.gov The primary success has emerged from a single chemical scaffold, which has been extensively optimized.

The initial breakthrough in identifying non-peptide RXFP1 agonists came from a quantitative high-throughput screening (qHTS) campaign. nih.govresearchgate.net A library of 365,677 compounds was screened using a homogenous, cell-based assay that measured the production of cyclic AMP (cAMP), a key second messenger in RXFP1 signaling. nih.govpatsnap.com The assay utilized a human embryonic kidney (HEK293T) cell line stably expressing the human RXFP1 receptor. nih.govfiu.edu

This large-scale screening effort identified a small number of initial "hit" compounds. nih.gov Notably, two of the most promising hits shared a common molecular structure, providing a validated starting point for a medicinal chemistry program aimed at improving potency and selectivity. nih.gov Subsequent HTS campaigns by other groups to find different chemical scaffolds have been largely unsuccessful, highlighting the difficulty in targeting this receptor and the significance of the initial discovery. nih.govnih.gov

Table 1: Summary of Initial High-Throughput Screening for RXFP1 Agonists
ParameterDescriptionReference
Screening MethodQuantitative High-Throughput Screening (qHTS) nih.gov
Assay PrincipleMeasurement of cAMP accumulation in HEK293T cells stably expressing human RXFP1 nih.govnih.gov
Compound LibraryMolecular Libraries-Small Molecule Repository (MLSMR) collection nih.govnih.gov
Number of Compounds Screened365,677 nih.govresearchgate.net
Initial Hit Rate0.1% (434 compounds selected for follow-up) nih.gov
Key OutcomeIdentification of the first small-molecule agonist series for RXFP1, with hits sharing a common chemical scaffold. nih.govnih.gov

Following the identification of the initial hits from HTS, medicinal chemists began a process of scaffold derivatization and lead optimization. nih.govnih.gov This work led to the development of ML290, the first widely reported potent and selective small-molecule agonist for RXFP1, with an EC50 of 94 nM. nih.govmedchemexpress.com

The optimization strategy involved systematic modifications to different regions of the chemical scaffold to explore structure-activity relationships (SAR). nih.govnih.gov Further efforts to improve upon ML290 focused on enhancing potency, selectivity, and pharmacokinetic properties. nih.gov This led to the discovery of highly potent analogues, including this compound (also known as Example 268), which demonstrates an EC50 of 4.9 nM for cAMP stimulation in HEK293 cells expressing human RXFP1. medchemexpress.com Another recently developed compound, AZ7976, shows even greater potency with a sub-nanomolar EC50. nih.gov These advances were achieved through a design-make-test-analyze strategy, confirming that the original scaffold is amenable to significant potency improvements. nih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights of the RXFP1 Agonist Scaffold
CompoundKey Structural Feature / ModificationPotency (EC50)Reference
Initial Hit (SID 85824984)Scaffold identified from qHTS1.1 µM nih.gov
ML290 (Compound 65)Optimized analogue from initial SAR studies; 3-trifluoromethylsulfonyl on phenyl ring94 nM nih.govmedchemexpress.com
RXFP1 receptor agonist-1Analogue from continued optimization300 nM medchemexpress.com
This compoundHighly potent, optimized analogue4.9 nM medchemexpress.com
AZ7976 (Compound 42)Novel analogue with sub-nanomolar potency0.55 nM nih.gov

Despite the success in optimizing the initial HTS-derived scaffold, the discovery of entirely new chemical classes of RXFP1 agonists has proven exceptionally difficult. nih.govnih.gov Several large-scale HTS campaigns have failed to identify alternative, specific agonists or positive allosteric modulators for RXFP1. researchgate.netnih.gov This affirms the challenging nature of the receptor as a drug target. nih.gov Consequently, recent drug discovery efforts have largely focused on exploring the chemical space immediately surrounding the known ML290 chemotype rather than identifying completely novel scaffolds. researchgate.netnih.gov

Structural Modifications Influencing Potency and Selectivity of this compound

The relaxin family peptide receptor 1 (RXFP1) is a key target for therapeutic intervention in a range of conditions, including heart failure and fibrosis. jst.go.jp The development of potent and selective agonists for this receptor is an area of intense research. One such agonist, this compound, has an EC50 value of 4.9 nM for stimulating cAMP production in HEK293 cells that express human RXFP1. medchemexpress.commedchemexpress.com

Rational Design Based on Relaxin Peptide Structure

The design of RXFP1 agonists has been heavily influenced by the structure of its endogenous ligand, relaxin-2 (H2 relaxin). unimelb.edu.aunih.gov H2 relaxin is a peptide hormone with a two-chain structure, similar to insulin, comprising an A-chain and a B-chain linked by disulfide bonds. acs.org The B-chain, in particular, is crucial for binding to the RXFP1 receptor. nih.gov

Early structure-activity relationship (SAR) studies focused on truncating the native H2 relaxin peptide to identify the minimal active core. monash.edu These studies revealed that certain truncations of the B-chain were well-tolerated, leading to the development of smaller, yet still active, peptide agonists. nih.gov For example, a minimized version of H2 relaxin, A(4-24)(B7-24)H2, was created that is one-third smaller than the native peptide but retains full agonistic activity at RXFP1, albeit with reduced potency. nih.gov

Further research led to the design of single-chain B-chain analogues, such as B7-33, which can bind to RXFP1 and activate specific signaling pathways. rsc.orgrsc.org These findings underscore the importance of the B-chain in receptor interaction and have guided the rational design of non-peptide and small-molecule agonists. The development of chimeric peptides, such as R3/I5 which combines the B-chain of relaxin-3 and the A-chain of INSL5, has been instrumental in creating agonists with altered selectivity profiles, reducing affinity for RXFP1 while targeting other relaxin family receptors. monash.eduresearchgate.net

The interaction between relaxin and RXFP1 is complex, involving multiple contact points. The leucine-rich repeat (LRR) domain and the low-density lipoprotein class A (LDLa) module of the receptor's ectodomain are both critical for ligand binding and receptor activation. nih.govnih.gov Homology modeling and structural studies have helped to visualize these interactions and guide the design of agonists that can effectively engage these domains. nih.gov

Impact of Side Chains and Molecular Topology on Agonist-4 Activity

For small-molecule agonists, the topology and hydrophobic moieties are crucial for receptor activation. nih.gov The discovery of norbornyl bisamides as RXFP1 agonists highlighted the importance of the molecule's three-dimensional structure in fitting into the receptor's binding pocket. acs.org

The development of small-molecule agonists like ML-290, an allosteric agonist, further demonstrates the importance of molecular topology. caymanchem.commedchemexpress.com Allosteric modulators bind to a site distinct from the orthosteric ligand binding site and can influence receptor activity. The chemical structure of ML-290, 2-[[2-(1-methylethoxy)benzoyl]amino]-N-[3-[(trifluoromethyl)sulfonyl]phenyl]-benzamide, showcases the types of chemical functionalities that can confer potent agonistic activity. caymanchem.com

Interactive Data Table: Potency of Various RXFP1 Receptor Agonists

CompoundEC50 (nM)Cell LineNotes
This compound4.9HEK293 (human RXFP1)Stimulates cAMP production medchemexpress.commedchemexpress.com
RXFP1 receptor agonist-1300HEK293 (human RXFP1)Stimulates cAMP production medchemexpress.com
RXFP1 receptor agonist-51.3HEK293 (human RXFP1)Stimulates cAMP production medchemexpress.com
ML-29094HEK293 (human RXFP1)Allosteric agonist, stimulates cAMP production caymanchem.commedchemexpress.com
B7-33Weak potencyHEK-RXFP1, THP1Functionally selective agonist, preferentially activates pERK over cAMP rsc.org
AZD5462Potent-First oral small molecule RXFP1 agonist to enter clinical trials jst.go.jp
AZ7976pEC50 > 10.5-Highly selective allosteric agonist medchemexpress.com

Synthetic Methodologies Relevant to this compound Development

The synthesis of RXFP1 receptor agonists, from peptide analogues to small molecules, requires specialized chemical strategies.

Efficient Synthetic Routes for Agonist-4 and Analogues

For small-molecule agonists, multi-step organic synthesis is employed. The synthesis of indole-containing amidinohydrazones as nonpeptide dual RXFP3/4 agonists involved a series of reactions to construct the final molecule. acs.orgmedchemexpress.com Similarly, the development of tricyclic derivatives as selective RXFP4 agonists utilized Biginelli cyclocondensation. ucl.ac.uk While these examples are not for RXFP1 agonist-4 specifically, they illustrate the types of synthetic strategies used for related compounds. The discovery of AZD5462 involved significant medicinal chemistry efforts, including the introduction of a carboxylic acid, a methyl group, and conversion to an alkyl amide to achieve potent activity and favorable pharmacokinetic properties. jst.go.jp

Isotopic Labeling for Research Applications

Isotopic labeling is a critical tool in drug discovery and development, allowing for the detailed study of a compound's interaction with its target and its metabolic fate. acs.orgacs.org Both radioactive (e.g., tritium, 3H; carbon-14, 14C) and stable isotopes can be incorporated into agonist molecules.

Tritium labeling is often used in receptor binding assays. acs.orgacs.org A tritium-labeled RXFP1 agonist, [3H]compound A, was synthesized in a single step via hydrogen isotope exchange, directed by an adjacent amide group. acs.orgacs.org This method, using Kerr catalysts, allows for highly regioselective and stereospecific labeling. acs.orgacs.org

Carbon-14 labeling is typically used for quantitative whole-body autoradiography (QWBA) and absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgacs.org The synthesis of 14C-labeled compounds often involves the introduction of a 14C-carbonyl group. acs.org

Fluorescent labeling is another valuable technique. For instance, cyanine (B1664457) 5.5 (Cy5.5) has been conjugated to H2 relaxin and its analogues using "click chemistry." frontiersin.org This allows for the visualization of the peptide's distribution in vitro and in vivo. frontiersin.org

Preclinical Pharmacological Characterization of Rxfp1 Receptor Agonist 4

Pharmacodynamics of RXFP1 Receptor Agonist-4 in in vitro Systems

The relaxin family peptide receptor 1 (RXFP1) is a key target in the development of therapies for cardiovascular and fibrotic diseases. federalregister.govacs.org The intricate signaling mechanisms of RXFP1 have been a focal point of research, with various agonists being developed to modulate its activity. federalregister.govacs.org Among these, this compound has been the subject of preclinical evaluation to understand its pharmacological profile.

Concentration-Response Relationships in Cell-Based Assays (e.g., cAMP reporter assays, calcium mobilization, ERK phosphorylation)

The activation of RXFP1 by its agonists initiates a cascade of intracellular signaling events. guidetopharmacology.org A primary and well-characterized pathway involves the stimulation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. guidetopharmacology.orgnih.gov In addition to cAMP, RXFP1 activation can also trigger other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium. guidetopharmacology.orgrsc.orgfrontiersin.org

Studies utilizing various cell-based assays have been instrumental in characterizing the concentration-response relationships of RXFP1 receptor agonists. For instance, in human embryonic kidney (HEK293) cells stably expressing human RXFP1 (HEK-RXFP1), agonists have been shown to induce concentration-dependent increases in cAMP production. researchgate.netnih.gov The potency of these agonists is often expressed as the pEC50 value, which represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

For example, the small-molecule RXFP1 agonist, ML290, demonstrated potent and selective activation of human RXFP1 in functional assays, with similar efficacy to the native hormone, relaxin. nih.gov In HEK293-RXFP1 cells, ML290 stimulated cAMP production in a concentration-dependent manner. nih.gov Similarly, another RXFP1 agonist, AZD-5462, showed pEC50 values for cAMP production of 7.7 and 7.4 in human CHO and HEK-293 cell lines, respectively. bioworld.com

The kinetics of the cAMP response can also vary between agonists. Some agonists, like H2 relaxin and ML290, induce a rapid and sustained increase in cAMP that plateaus within 5-10 minutes. nih.gov In contrast, the single-chain derivative of relaxin, B7-33, is a functionally selective agonist that preferentially activates the ERK1/2 pathway over the cAMP pathway. guidetopharmacology.orgrsc.org In HEK-293T cells expressing RXFP1, B7-33 weakly activated cAMP responses but more strongly stimulated ERK1/2 phosphorylation. rsc.org This highlights the biased agonism exhibited by some RXFP1 ligands, where they differentially engage distinct signaling pathways.

The table below summarizes the pharmacodynamic parameters of various RXFP1 receptor agonists in different cell-based assays.

AgonistAssayCell LineParameterValueReference
AZD-5462cAMP ProductionHuman CHOpEC507.7 bioworld.com
AZD-5462cAMP ProductionHuman HEK-293pEC507.4 bioworld.com
B7-33cAMP ProductionHuman HEK-293T-RXFP1pEC505.12 ± 0.06 rsc.org
H2 RelaxincAMP ProductionHuman HEK-293T-RXFP1pEC5010.49 ± 0.13 rsc.org
ML290cAMP ProductionHEK-RXFP1EfficacySimilar to relaxin nih.gov
SA10SC-RLXcAMP ProductionHEK_RXFP1PotencySub-nanomolar researchgate.net

Evaluation of Efficacy in Different Cellular Contexts (e.g., HEK293T, CHO, primary fibroblasts, endothelial cells)

The cellular environment can significantly influence the pharmacological effects of RXFP1 receptor agonists. Therefore, evaluating their efficacy in a variety of cellular contexts is crucial for a comprehensive preclinical characterization.

HEK293T and CHO Cells: Human embryonic kidney 293T (HEK293T) and Chinese Hamster Ovary (CHO) cells are commonly used for stably or transiently expressing RXFP1 to study receptor signaling. researchgate.netbioworld.comfrontiersin.org These recombinant cell lines provide a controlled system to investigate the direct effects of agonists on the receptor. For example, the single-chain peptide agonist SA10SC-RLX demonstrated sub-nanomolar activity in cells expressing human RXFP1. researchgate.net In HEK_RXFP1 cells, both relaxin and SA10SC-RLX induced concentration-dependent increases in cAMP production. researchgate.net Similarly, the small-molecule agonist AZD-5462 was shown to be active in both human CHO and HEK-293 cells expressing RXFP1. bioworld.com

Primary Fibroblasts and Endothelial Cells: To assess the physiological relevance of RXFP1 agonists, their effects are also studied in primary cells that endogenously express the receptor, such as fibroblasts and endothelial cells. rsc.orgbiocytogen.com These cells are key players in the cardiovascular and fibrotic processes that are targeted by RXFP1-based therapies. For instance, the functionally selective agonist B7-33, while showing weak cAMP activation in HEK-293T cells, strongly activated ERK1/2 phosphorylation in rat renal myofibroblasts, which endogenously express RXFP1. rsc.org This suggests that the signaling bias of an agonist can be cell-type dependent. In human cardiac fibroblasts, B7-33 was also found to promote the production of matrix metalloproteinase (MMP)-2, an enzyme involved in collagen degradation. rsc.org

The table below provides an overview of the efficacy of RXFP1 receptor agonists in different cellular contexts.

AgonistCell LineCellular ContextObserved EffectReference
SA10SC-RLXEA.hy926_RXFP1Endothelial-like cellsIncreased cAMP production researchgate.net
SA10SC-RLXOVCAR5Ovarian carcinoma cells (endogenous RXFP1)Increased cAMP production researchgate.net
B7-33Rat renal myofibroblastsPrimary-like cells (endogenous RXFP1)Strong activation of pERK1/2 rsc.org
B7-33Human cardiac fibroblastsPrimary-like cells (endogenous RXFP1)Promoted MMP-2 levels rsc.org
AZD-5462Human CHO-RXFP1Recombinant cellscAMP agonist bioworld.com
AZD-5462Human HEK-293-RXFP1Recombinant cellscAMP agonist bioworld.com

Preclinical Pharmacokinetics of this compound in Animal Models

The therapeutic potential of any drug candidate is highly dependent on its pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion (ADME). Preclinical studies in animal models are essential to evaluate these parameters for RXFP1 receptor agonists.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles Relevant to Research

The development of small-molecule agonists of RXFP1 has aimed to overcome the limitations of the native relaxin hormone, such as its short half-life and the need for intravenous administration. federalregister.govnih.gov An ideal RXFP1 agonist would possess favorable ADME properties, including good oral bioavailability and metabolic stability.

The small-molecule agonist ML290 was reported to have an excellent in vitro ADME profile, suggesting good potential for in vivo applications. nih.gov Similarly, another small-molecule agonist, AZD-5462, demonstrated oral bioavailability in both rats (58%) and cynomolgus monkeys (12%). bioworld.com The clearance of AZD-5462 was 24 mL/min/kg in rats and 9.1 mL/min/kg in monkeys, with a volume of distribution of 0.98 L/kg and 0.56 L/kg, respectively. bioworld.com

For peptide-based agonists, modifications such as lipidation have been employed to improve their pharmacokinetic profiles. Single-chain lipidated peptide agonists of RXFP1 have been developed with high subcutaneous bioavailability. acs.org

In vivo Half-Life and Stability in Preclinical Species

A key objective in the development of novel RXFP1 agonists is to achieve an extended in vivo half-life, which would allow for less frequent administration. The native relaxin hormone has a very short serum half-life, which has limited its therapeutic use in chronic conditions. acs.orgnih.gov

Significant progress has been made in extending the half-life of RXFP1 agonists. For example, the single-chain peptide agonist SA10SC-RLX, which is lipidated to promote binding to albumin, has a long apparent terminal half-life of 4 hours in rats and 7 hours in minipigs. researchgate.net Another long-acting relaxin-2 analogue, AZD3427, which is a fusion of relaxin-2 with an Fc fragment of human IgG1, also exhibits an extended half-life. oup.com The small-molecule agonist AZD-5462 has an oral half-life of 2.9 hours in rats and 7.2 hours in monkeys. bioworld.com An engineered Fc-relaxin-2 fusion, SE301, demonstrated a significantly extended serum half-life of approximately 3 to 5 days in mice. acs.orgnih.gov

The table below summarizes the in vivo half-life of various RXFP1 receptor agonists in different preclinical species.

AgonistSpeciesRoute of AdministrationHalf-LifeReference
SA10SC-RLXRatIntravenous4 hours researchgate.net
SA10SC-RLXMinipigIntravenous7 hours researchgate.net
AZD-5462RatOral2.9 hours bioworld.com
AZD-5462Cynomolgus MonkeyOral7.2 hours bioworld.com
SE301MouseIntraperitoneal77.5 - 130 hours acs.orgnih.gov

Tissue-Specific Biodistribution in Animal Models

Understanding the tissue distribution of RXFP1 receptor agonists is important for predicting their therapeutic effects and potential off-target activities. RXFP1 is expressed in various tissues, including the heart, kidney, liver, and brain. biocytogen.comfrontiersin.org

Studies in humanized mouse models, where the mouse RXFP1 gene is replaced with the human counterpart, have been valuable for assessing the in vivo effects and tissue engagement of human-specific agonists like ML290. nih.gov In these B-hRXFP1 mice, western blot analysis has shown the expression of human RXFP1 in tissues such as the heart, liver, and brain. biocytogen.com Pharmacokinetic and positron emission tomography (PET) imaging studies in monkeys are also being conducted to better characterize the tissue distribution of small-molecule RXFP1 agonists. federalregister.gov These studies will provide crucial information on whether the agonists reach their target organs at therapeutically relevant concentrations.

Functional in vivo Activity of this compound in Preclinical Animal Models

The in vivo activity of RXFP1 receptor agonists is evaluated in various preclinical animal models to understand their physiological effects and confirm target engagement. These studies are essential for bridging the gap between in vitro potency and potential therapeutic efficacy.

Measurement of Receptor Engagement Biomarkers (e.g., heart rate in rodents, blood osmolality)

Activation of the RXFP1 receptor in rodents is known to produce distinct physiological responses that can serve as biomarkers for receptor engagement. One of the most characterized effects is a positive chronotropic response, or an increase in heart rate. acs.orgbiorxiv.org This effect is a direct result of RXFP1 activation in the atria of the heart and is not mediated by catecholamine release. acs.orgbiorxiv.org

For instance, studies with the engineered RXFP1 agonist SE301 in anesthetized mice demonstrated a clear dose-dependent increase in heart rate. acs.orgbiorxiv.org Baseline heart rates of approximately 330 beats per minute (bpm) increased to around 445 bpm following intravenous administration of the agonist. acs.orgbiorxiv.org This chronotropic effect is a reliable indicator of in vivo RXFP1 activation in rodent models. acs.orgbiorxiv.org Similarly, the native hormone relaxin-2 is known to be a positive chronotropic agent in rats. ahajournals.org

Another key biomarker for RXFP1 engagement is the modulation of blood osmolality. Intraperitoneal injection of the small molecule RXFP1 agonist ML290 has been shown to cause a decrease in blood osmolality in humanized RXFP1 mice. researchgate.netnih.govnih.gov This effect points to the role of RXFP1 in regulating fluid balance, a physiological function that is also observed during pregnancy when endogenous relaxin levels are high. oup.com

Table 1: Effects of RXFP1 Agonists on In Vivo Biomarkers in Rodents

Agonist Animal Model Biomarker Observed Effect
SE301 Mouse Heart Rate Dose-dependent increase from ~330 bpm to 445 bpm. acs.orgbiorxiv.org
ML290 Humanized Mouse Heart Rate Increased heart rate. nih.govnih.gov
ML290 Humanized Mouse Blood Osmolality Decreased blood osmolality. nih.govnih.gov
Relaxin Rat Heart Rate Positive chronotropic agent. ahajournals.org

Physiological and Pathophysiological Modulation by Rxfp1 Receptor Agonist 4 in Preclinical Models

Cardiovascular System Modulation in Preclinical Models

In the cardiovascular system, RXFP1 receptor agonist-4 exerts pleiotropic effects that collectively improve cardiac structure and function in the face of pathological stress. researchgate.netnih.gov These actions include direct anti-fibrotic effects on cardiac tissue, promotion of vasodilation, and attenuation of adverse cardiac remodeling, underpinned by a suite of cellular protective mechanisms. researchgate.netresearchgate.net

Fibrosis, characterized by excessive deposition of extracellular matrix (ECM) components like collagen, is a hallmark of many cardiovascular diseases, leading to tissue stiffening and dysfunction. rsc.org this compound has demonstrated potent anti-fibrotic activity in preclinical models of cardiac disease. nih.gov The mechanism involves inhibiting the proliferation and differentiation of cardiac fibroblasts into myofibroblasts, the primary cells responsible for collagen production. nih.gov

Studies show that activation of RXFP1 by its agonists interferes with pro-fibrotic signaling pathways, notably that of transforming growth factor-beta 1 (TGF-β1). rsc.orgnih.gov This interference occurs through multiple downstream pathways, including the activation of neuronal nitric oxide synthase (nNOS) and extracellular signal-regulated kinases (ERK)1/2, which in turn disrupt TGF-β1 signal transduction. rsc.orgnih.gov Furthermore, this compound enhances the degradation of ECM by increasing the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial enzymes for breaking down collagen. rsc.orgnih.gov For instance, the peptide agonist B7-33 was found to significantly promote MMP-2 levels in human cardiac fibroblasts. rsc.org This dual action—inhibiting collagen synthesis while promoting its degradation—positions this compound as a powerful modulator of cardiac fibrosis. nih.govdntb.gov.ua

Preclinical Model / Cell TypeRXFP1 Agonist StudiedKey Anti-fibrotic FindingSource
Human Cardiac FibroblastsB7-33Significantly promoted the activity of the collagen-degrading enzyme MMP-2. rsc.org
Isoproterenol-Induced Cardiomyopathy (Mouse)B7-33Prevented isoproterenol-induced cardiac fibrosis with efficacy similar to H2 relaxin. rsc.org
Various Cardiac Disease ModelsRelaxin (rhRLX)Inhibits TGF-β1-mediated fibroblast differentiation and collagen deposition via Notch-1 and NO pathways. nih.gov
Human Cardiac MyofibroblastsRelaxinSuppresses the pro-fibrotic TGF-β1/IL-1β and TGF-β1/IL-18 axes by inhibiting the NLRP3 inflammasome. mdpi.com

This compound induces potent vasodilatory effects, which are fundamental to its beneficial hemodynamic actions. nih.govnih.gov These effects are observed in various vascular beds and contribute to reduced vascular resistance and improved organ perfusion. nih.govnih.govoup.com The mechanisms underlying vasodilation are complex and depend on the duration of receptor activation. ahajournals.org

Rapid vasodilatory responses, occurring within minutes, are mediated by the activation of endothelial nitric oxide synthase (eNOS) through a Gαi/o protein-coupled pathway involving phosphatidylinositol 3-kinase (PI3K) and Akt. ahajournals.org This leads to an increase in nitric oxide (NO) production, a potent vasodilator. physiology.orgahajournals.org Sustained exposure to RXFP1 agonists promotes vasodilation through a different mechanism that involves the upregulation of genes for factors like vascular endothelial growth factor (VEGF). researchgate.netahajournals.org

In preclinical models, administration of RXFP1 agonists leads to significant hemodynamic changes. These include an increase in cardiac output and stroke volume, and a decrease in systemic vascular resistance. nih.govahajournals.org Notably, these effects can occur without a significant drop in mean arterial blood pressure. ahajournals.org For example, the long-acting relaxin analog volenrelaxin was shown to decrease systolic and diastolic blood pressures while increasing pulse rate in healthy human participants, demonstrating its systemic vascular effects. oup.com In animal models, these agonists also improve renal hemodynamics, increasing renal blood flow and the glomerular filtration rate. oup.comahajournals.orgresearchgate.net

AgonistModelHemodynamic / Vasodilatory OutcomeSource
Volenrelaxin (LY3540378)Healthy Human ParticipantsIncreased effective renal plasma flow by ~44-50%; reduced renal vascular resistance. oup.com
SA10SC-RLXRatIncreased renal blood flow and decreased renal vascular resistance. researchgate.net
RelaxinRatIncreased global arterial compliance and cardiac output; decreased systemic vascular resistance. ahajournals.org
AZD3427Heart Failure PatientsObserved numerical increases in stroke volume and estimated glomerular filtration rate. nih.gov

In preclinical models of cardiac injury, such as myocardial infarction (MI), this compound has been shown to limit adverse remodeling and preserve cardiac function. ahajournals.orgjacc.org Adverse remodeling refers to the changes in the size, shape, and function of the heart after injury, which often lead to heart failure.

In a mouse model of MI, the selective agonist B7-33 significantly reduced the infarct size and preserved cardiac function, as measured by fractional shortening, at both 24 hours and 7 days post-injury. ahajournals.org Similarly, gene therapy leading to the overexpression of the RXFP1 receptor in mouse hearts resulted in a smaller infarct size and significantly better-preserved fractional shortening following ischemia-reperfusion injury. jacc.org These findings suggest that enhancing RXFP1 signaling can protect the heart from the immediate damage of an ischemic event and prevent the subsequent negative structural changes. jacc.org The beneficial effects on remodeling are closely linked to the anti-fibrotic and anti-inflammatory properties of the agonists. rsc.orgnih.gov

ModelInterventionKey Finding on Remodeling/FunctionSource
Mouse Myocardial Infarction (IR)B7-33Reduced infarct size (22% vs 45% in vehicle); preserved fractional shortening at 7 days (29% vs 20% in vehicle). ahajournals.org
Mouse Myocardial Infarction (IR)AAV9-RXFP1 Gene TherapyReduced infarct size (24% vs 54% in control); preserved fractional shortening at 7 days (32% vs 13% in control). jacc.org
Mouse Cardiomyopathy (ISO-induced)B7-33Prevented cardiac fibrosis and dysfunction with similar efficacy to H2 relaxin. rsc.org

The cardioprotective effects of this compound are driven by several cellular mechanisms. These agonists have demonstrated anti-apoptotic (cell survival-promoting) and anti-inflammatory properties. researchgate.netnih.gov

In studies using isolated cardiomyocytes subjected to simulated ischemia-reperfusion injury, the agonist B7-33 improved cell survival. ahajournals.org It also attenuated endoplasmic reticulum stress, a key pathway leading to apoptosis, in an ERK1/2-dependent manner. ahajournals.org Overexpression of the RXFP1 receptor in mice also resulted in reduced cardiomyocyte death following injury. nih.gov

The anti-inflammatory effects are also critical. Relaxin has been shown to inhibit the NLRP3 inflammasome in cardiac myofibroblasts. mdpi.com The NLRP3 inflammasome is a protein complex that, when activated, promotes the release of pro-inflammatory cytokines IL-1β and IL-18, which contribute to fibrosis and inflammation. By suppressing this pathway, RXFP1 agonists can reduce the sterile inflammation that exacerbates cardiac injury. nih.govmdpi.com

Furthermore, activation of RXFP1 can influence calcium dynamics within cardiomyocytes. Studies have shown that RXFP1 signaling can lead to the phosphorylation of phospholamban, which in turn increases the calcium content of the sarcoplasmic reticulum. researchgate.net This mechanism may contribute to the positive inotropic (contractility-enhancing) effects observed with RXFP1 activation, without causing the detrimental calcium overload associated with some other inotropic agents. researchgate.net

Fibrosis and Tissue Remodeling Beyond the Cardiovascular System in Preclinical Models

The potent anti-fibrotic actions of this compound are not limited to the heart. Preclinical studies have established its efficacy in mitigating fibrosis in other organs, most notably the liver. dntb.gov.uanih.gov

Hepatic fibrosis, the excessive scarring of the liver in response to chronic injury, can progress to cirrhosis and liver failure. The activation of hepatic stellate cells (HSCs) is a central event in this process, as they become the primary source of collagen. dntb.gov.uanih.gov The expression of the RXFP1 receptor is known to be increased in fibrotic livers, particularly in activated HSCs, making it an ideal therapeutic target. endocrine-abstracts.orgnih.gov

In various rodent models of liver fibrosis (induced by agents like carbon tetrachloride or thioacetamide), administration of RXFP1 agonists resulted in decreased collagen accumulation and reduced HSC activation. nih.govresearchgate.net The small molecule agonist ML290, for example, was shown to significantly reduce collagen content and the expression of alpha-smooth muscle actin (a marker of activated HSCs) in a mouse model of liver fibrosis. endocrine-abstracts.org In vitro studies using primary human HSCs confirmed that ML290 could beneficially alter the expression of fibrosis-related genes. endocrine-abstracts.orgnih.gov These agonists act by inhibiting the pro-fibrotic properties of activated HSCs and creating an environment that favors the degradation of excess collagen. nih.govdntb.gov.ua

Preclinical Model / Cell TypeRXFP1 Agonist StudiedKey Anti-fibrotic FindingSource
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis (Mouse)ML290Significantly reduced collagen content and α-smooth muscle actin expression. endocrine-abstracts.org
Fibrotic Human Liver OrganoidsML290Caused a dramatic reduction of type I collagen. endocrine-abstracts.org
Primary Human Hepatic Stellate CellsML290Altered the gene expression profile associated with fibrosis. endocrine-abstracts.orgnih.gov
Various Rodent Liver Fibrosis ModelsRelaxinDecreased collagen accumulation, reduced HSC activation, and ameliorated portal hypertension. dntb.gov.uanih.gov

Pulmonary Fibrosis Attenuation

Preclinical studies have highlighted the potential of RXFP1 receptor agonists in mitigating pulmonary fibrosis. In mouse models of bleomycin-induced lung fibrosis, treatment with a relaxin-like agonist resulted in a reduction of collagen deposition. nih.govnih.gov The agonist B-7-33, a single-chain derivative, has shown therapeutic efficacy in a murine model of chronic allergic airway disease by diminishing total lung collagen concentration, which is a key indicator of fibrosis. rsc.orgfrontiersin.org

The mechanism behind this anti-fibrotic action involves the inhibition of processes that lead to lung tissue scarring. Relaxin has been shown to decrease the myofibroblastic phenotype of lung fibroblasts. emjreviews.com Furthermore, in bleomycin-injured mice, relaxin infusion attenuated collagen deposition in the lungs. nih.gov This suggests that activating the RXFP1 receptor can counteract the pathological tissue remodeling seen in pulmonary fibrosis. A critical observation is that the expression of RXFP1 itself is significantly decreased in the lung tissues of patients with idiopathic pulmonary fibrosis (IPF), which may contribute to the progression of the disease and suggests that targeting this receptor could be a viable therapeutic strategy. nih.govnih.gov

Preclinical ModelCompoundKey FindingReference
Bleomycin-induced lung fibrosis (Mouse)Relaxin-like agonistReduced bleomycin-induced collagen deposition. nih.gov
Chronic allergic airway disease (Mouse)B-7-33Significantly diminished total lung collagen concentration. rsc.orgfrontiersin.org
Bleomycin-induced lung injury (Mouse)RelaxinAttenuated collagen deposition in the lungs. nih.gov

Renal Fibrosis and Functional Improvements

The activation of RXFP1 has demonstrated significant anti-fibrotic effects in preclinical models of kidney disease. The single-chain agonist B-7-33 has been shown to reverse or prevent organ fibrosis in rodent models. rsc.org Mechanistically, RXFP1 agonists like B-7-33 and relaxin promote the activity of matrix metalloproteinase-2 (MMP-2), a collagen-degrading enzyme, in rat renal myofibroblasts. rsc.orgmdpi.com This action helps to break down the excessive extracellular matrix that characterizes fibrosis.

Studies have shown that relaxin treatment can decrease interstitial fibrosis in animal models of kidney disease. nih.gov The anti-fibrotic effects are linked to the inhibition of the pro-fibrotic transforming growth factor-β1 (TGF-β1) signaling pathway. guidetopharmacology.orgnih.gov Activation of RXFP1 on renal myofibroblasts leads to an increase in signaling molecules that inhibit TGF-β1's effects on myofibroblast differentiation and collagen deposition. nih.gov This modulation of cellular pathways underscores the potential of RXFP1 agonists to not only halt but also potentially reverse renal fibrosis, leading to improved kidney function.

Preclinical Model/SystemCompoundKey FindingReference
Rat Renal MyofibroblastsB-7-33Promoted levels of the collagen-degrading enzyme MMP-2. rsc.orgmdpi.com
Animal model of kidney diseaseRelaxinDecreased interstitial fibrosis. nih.gov
Rodent models of kidney diseaseRelaxinEffective in preventing or reversing renal fibrosis. emjreviews.com

Cutaneous and Other Connective Tissue Remodeling

The influence of RXFP1 activation extends to cutaneous fibrosis and the remodeling of other connective tissues. In preclinical models of scleroderma, a disease characterized by skin fibrosis, relaxin has been shown to reduce collagen production and decrease experimentally induced dermal fibrosis in rodents. emjreviews.com However, the therapeutic translation has been challenging, partly due to the observation that RXFP1 expression is significantly reduced in the fibrotic skin of scleroderma patients, which could lead to insensitivity to relaxin-based treatments. nih.govnih.gov

Connective tissue remodeling is a complex process involving fibroblasts, collagen, and various signaling molecules. heraldopenaccess.usucl.ac.ukoup.com RXFP1 agonists can influence this process by modulating the activity of fibroblasts and the enzymes responsible for matrix degradation, such as MMPs. guidetopharmacology.orgnih.gov For instance, the B-7-33 agonist was shown to suppress myofibroblast differentiation in human dermal myofibroblasts, a key process in fibrotic tissue formation. mdpi.com These findings suggest a broad role for RXFP1 agonists in managing diseases characterized by pathological connective tissue remodeling. frontiersin.org

Anti-inflammatory Actions in Preclinical Disease Models

RXFP1 agonists exhibit significant anti-inflammatory properties in various preclinical settings. patsnap.comahajournals.org The activation of the relaxin/RXFP1 axis can mitigate inflammatory responses. For example, in a mouse model of collagen-induced arthritis, mice deficient in the B7-H3 protein, which is upregulated during inflammation, showed markedly reduced joint inflammation and destruction. plos.org While not a direct study of an RXFP1 agonist, it highlights the interplay of related pathways in inflammation. Other studies have noted that B7-H1 knockout mice are more susceptible to autoimmune hepatitis, indicating the complex role of the B7 family in inflammatory regulation. ustc.edu.cn

The anti-inflammatory effects of relaxin are often linked to its ability to modulate cytokine production and signaling pathways like NF-κB. researchgate.net In a model of chronic allergic airway disease, the RXFP1 agonist B-7-33 was found to have therapeutic potential, suggesting an impact on the inflammatory components of the disease. frontiersin.org These anti-inflammatory actions, combined with anti-fibrotic effects, position RXFP1 agonists as promising therapeutic agents for a range of chronic inflammatory and autoimmune diseases. plos.orgamegroups.orgpnas.org

Angiogenic Properties in Preclinical Systems

The RXFP1 signaling pathway is also involved in angiogenesis, the formation of new blood vessels. mdpi.com Sustained exposure to relaxin promotes the upregulation of vascular endothelial growth factor (VEGF) gene expression, a key driver of angiogenesis. researchgate.net This process is vital for tissue repair and regeneration.

Preclinical studies indicate that molecules targeting pathways related to angiogenesis can have significant effects. For example, B7-H3, a protein whose expression can be modulated by related pathways, has been shown to promote the release of pro-angiogenic molecules and activate signaling pathways that support tumor angiogenesis. researchgate.netnih.gov While the direct angiogenic properties of this compound are still being fully elucidated, the established link between relaxin/RXFP1 signaling and the expression of crucial angiogenic factors like VEGF points to its potential role in modulating vascular formation in various physiological and pathological contexts. researchgate.netbeilstein-journals.orgd-nb.info

Renal System Modulation in Preclinical Models

Activation of the RXFP1 receptor has pronounced effects on renal hemodynamics, notably increasing renal blood flow (RBF). nih.govnih.gov In rat models, subcutaneous administration of long-acting RXFP1 agonists, such as R2R01 and SA10SC-RLX, led to a significant increase in RBF and a decrease in renal vascular resistance. nih.govnih.govresearchgate.netresearchgate.net These effects were observed in both normotensive and hypertensive rats, indicating a robust vasodilatory effect on the renal vasculature. nih.govresearchgate.net This improvement in blood perfusion is a key therapeutic benefit, particularly in conditions of impaired renal function.

Beyond blood flow, RXFP1 activation also influences the glomerular filtration rate (GFR), a primary measure of kidney function. wikipedia.orgkidney.org The natural hormone relaxin is known to increase GFR by about 50% during pregnancy, a physiological adaptation to handle increased metabolic waste. acs.org Preclinical evidence suggests that RXFP1 agonists can replicate this beneficial effect. The increase in RBF contributes to maintaining or improving GFR. nih.gov While specific quantitative data for this compound on GFR is emerging, the profound effects on RBF strongly suggest a positive impact on renal filtration, a critical outcome for patients with chronic kidney disease. nih.govbmj.com

Preclinical ModelCompoundKey FindingReference
Normotensive and Hypertensive RatsR2R01 (long-acting RXFP1 agonist)Increased renal blood flow. nih.govresearchgate.net
RatsSA10SC-RLX (long-acting RXFP1 agonist)Increased renal blood flow and decreased renal vascular resistance. nih.govresearchgate.net
General Preclinical Rodent StudiesH2 RelaxinAssociated with an approximate 50% increase in renal blood flow and glomerular filtration rate. acs.org

Renin-Angiotensin System Modulation

Activation of the RXFP1 receptor initiates significant crosstalk with the Renin-Angiotensin System (RAS), particularly involving the angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors. This interaction is crucial for the anti-fibrotic effects of RXFP1 agonists observed in preclinical models of cardiac and renal disease.

In preclinical studies using rat renal and human cardiac myofibroblasts—the primary cells responsible for scar tissue formation (fibrosis)—the anti-fibrotic signaling of RXFP1 agonists was found to be dependent on a functional interaction with AT2R. sec.govphysiology.org The activation of RXFP1 by its agonist, relaxin, does not involve direct binding to the AT2R. physiology.org Instead, it triggers a cascade of signaling events that require the presence and cooperation of the AT2R to inhibit pro-fibrotic pathways, such as those mediated by Transforming Growth Factor-beta 1 (TGF-β1). sec.gov

This functional crosstalk forms a complex where RXFP1, AT1R, and AT2R are all expressed on myofibroblasts. sec.govpatsnap.com Research has demonstrated a three-way interaction, revealing that AT1R blockers (ARBs), such as irbesartan (B333) and candesartan, can unexpectedly abrogate the anti-fibrotic signaling of RXFP1 agonists. sec.gov This suggests that the receptors may form heteromeric complexes, where the conformational state of one receptor influences the function of the others. These findings indicate that the therapeutic, organ-protective actions of RXFP1 agonists are intricately linked to the status of the local Renin-Angiotensin System. sec.govpatsnap.com In aged, hypertensive female rats, the beneficial effects of relaxin on reducing renal and aortic fibrosis were blocked by co-administration of an AT2R antagonist, further confirming the dependency of RXFP1-mediated effects on AT2R signaling. physiology.org

Table 1: Summary of RXFP1 and Renin-Angiotensin System Crosstalk in Preclinical Models
ComponentInteraction with RXFP1 Agonist SignalingObserved Outcome in Preclinical ModelsReference
Angiotensin II Type 2 Receptor (AT2R)Required for the anti-fibrotic effects of RXFP1 agonists. The agonist does not bind directly to AT2R but relies on its presence for signal transduction.Mediates the reduction of renal and cardiac fibrosis. Blockade of AT2R prevents the anti-fibrotic benefits of relaxin. sec.govphysiology.org
Angiotensin II Type 1 Receptor (AT1R)Forms a functional complex with RXFP1 and AT2R on myofibroblasts.Blockade of AT1R with ARBs (irbesartan, candesartan) was found to nullify the anti-fibrotic signaling of the RXFP1 agonist. sec.gov
MyofibroblastsKey cell type expressing RXFP1, AT1R, and AT2R where the receptor crosstalk occurs.Inhibition of TGF-β1 signaling and reduction of extracellular matrix deposition. sec.govpatsnap.com

Other Preclinical Physiological Effects of this compound

The relaxin-RXFP1 system is present in the central nervous system and plays a role in modulating various neurophysiological processes. guidetopharmacology.orgnih.gov Preclinical studies have identified RXFP1 expression in brain regions involved in pain processing, stress, and homeostasis. guidetopharmacology.orgnih.gov

In a mouse model of persistent inflammatory pain, the central administration of RXFP1 peptide agonists (H2-relaxin and B7-33) into the lateral cerebral ventricle produced a significant, though transient, analgesic effect. guidetopharmacology.org This was observed as a reduction in both mechanical and thermal sensitivity in the inflamed paw. guidetopharmacology.org Interestingly, the study also noted that an RXFP1 antagonist could block the mechanical analgesia but not the thermal analgesia, suggesting that different neural circuits or signaling pathways may be involved. guidetopharmacology.org

Beyond pain modulation, the relaxin-RXFP1 system in the brain has been implicated in the regulation of stress responses, anxiety, mood, and motivated behaviors. nih.gov Other studies have pointed to its involvement in the control of thirst and osmotic homeostasis. guidetopharmacology.org

Table 2: Neurophysiological Effects of RXFP1 Agonists in Preclinical Models
Observed EffectPreclinical ModelRXFP1 Agonist UsedReference
Analgesia (Reduced Pain Sensitivity)Mouse model of inflammatory pain (Complete Freund's Adjuvant)H2-relaxin, B7-33 guidetopharmacology.org
Regulation of Thirst and OsmolalityGeneral preclinical observations; decrease in blood osmolality observed in humanized RXFP1 mice.Relaxin, ML290 guidetopharmacology.orgoup.com
Modulation of Stress and AnxietyGeneral role identified for relaxin family peptide systems in the brain.Relaxin family peptides nih.gov

Evidence from preclinical models indicates that the gastrointestinal tract is a target for relaxin family peptides. Specifically, RXFP1 receptor expression has been identified in the intestine and colon of rodents, establishing a basis for potential physiological effects. physiology.org

While detailed preclinical studies on the direct modulation of gastrointestinal motility or secretion by RXFP1 agonists are not prominent in the reviewed literature, research has focused on the viability of these agonists for oral administration. An in vitro study using simulated intestinal fluid (SIF) aimed to mimic the enzymatic conditions of the gut. nih.govmdpi.com This research showed that the recombinant human relaxin, serelaxin (B13411825), rapidly lost its bioactivity when treated with SIF. In contrast, porcine relaxin retained significant bioactivity for a longer duration under the same conditions. nih.gov These findings suggest that while some RXFP1 agonists are quickly degraded by intestinal enzymes, others possess greater stability, highlighting the potential for developing orally active RXFP1 agonist therapeutics. nih.govmdpi.com

The role of RXFP1 and its agonists in the reproductive system is well-established in a variety of preclinical models. These effects are foundational to the discovery of relaxin and are observed in both male and female animals, independent of pregnancy. mdpi.comnih.gov

In females, activation of RXFP1 is critical for the normal development and remodeling of reproductive tissues. Studies in humanized mice, where the mouse RXFP1 gene is replaced by the human version, demonstrated that the small molecule agonist ML290 could elicit classic relaxin-like responses. nih.govnih.gov These include changes in the vaginal epithelium and development of the mammary nipples. nih.gov RXFP1 signaling also promotes ovarian follicle ripening and uterine angiogenesis. mdpi.com The receptor has been localized to the myometrium and endometrial stroma in the uterus of non-pregnant mice, indicating a role in maintaining uterine tissue homeostasis.

In males, RXFP1 is expressed in the prostate, where its activation has been shown to enhance sperm motility. mdpi.com

Table 3: Reproductive System Effects of RXFP1 Agonists in Preclinical Research
SystemObserved EffectPreclinical ModelReference
FemaleVaginal epithelium developmentHumanized RXFP1 mice nih.govnih.gov
FemaleMammary nipple developmentHumanized RXFP1 mice nih.gov
FemaleUterine angiogenesis and endometrial developmentGeneral observation in mammals mdpi.com
FemaleOvarian follicle ripeningGeneral observation in mammals mdpi.com
MaleEnhanced sperm motilityGeneral observation in mammals (prostate action) mdpi.com

Compound Reference Table

Table 4: Compounds Mentioned in the Article
Compound NameClass/TypeTarget/Mechanism Mentioned
SerelaxinRXFP1 Agonist (Recombinant Human Relaxin-2)RXFP1
ML290Small Molecule RXFP1 AgonistRXFP1 (human-specific)
H2-relaxinRXFP1 Agonist (Human Relaxin-2)RXFP1
B7-33RXFP1 Agonist (Peptide Analog)RXFP1
Porcine RelaxinRXFP1 Agonist (Ortholog)RXFP1
IrbesartanAngiotensin Receptor Blocker (ARB)AT1R
CandesartanAngiotensin Receptor Blocker (ARB)AT1R
PD123319AT2R AntagonistAT2R

Methodological Approaches in Rxfp1 Receptor Agonist 4 Research

In vitro Assay Development and Optimization for RXFP1 Agonist-4

Initial screening and characterization of RXFP1 receptor agonist-4 are conducted using a suite of in vitro assays. These cell-based systems are designed to quantify receptor activation and downstream signaling pathways in a controlled environment.

Reporter gene assays are a fundamental tool for measuring the transcriptional activity resulting from receptor stimulation. researchgate.net Since the RXFP1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs protein pathway, its activation leads to an increase in intracellular cyclic AMP (cAMP). nih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter region of specific genes, initiating their transcription.

In a CRE-luciferase reporter assay, cells (commonly HEK293) are engineered to express the human RXFP1 receptor and a reporter construct containing the firefly luciferase gene under the control of a CRE promoter. bpsbioscience.com When an agonist like this compound binds to and activates the receptor, the subsequent signaling cascade drives the expression of luciferase. The activity of the agonist can be quantified by measuring the luminescence produced by the enzyme, which is directly proportional to the level of receptor activation. nih.gov This system provides a robust and sensitive method for determining agonist potency and can be adapted for high-throughput screening. nih.gov For example, studies on other RXFP1 agonists have utilized CRE-based reporters to test compound activity and stability over time. biorxiv.org

Table 1: Principles of Reporter Gene Assays for RXFP1 Agonist Evaluation
Assay ComponentFunctionExample Application
RXFP1 ReceptorThe target protein that is activated by the agonist.Expressed in a host cell line (e.g., HEK293). nih.gov
cAMP Response Element (CRE)A specific DNA sequence in a gene promoter that binds CREB.Engineered into a plasmid upstream of a reporter gene. bpsbioscience.com
Luciferase GeneA reporter gene whose protein product generates light.Quantifies the transcriptional response to receptor activation. nih.gov
RXFP1 Agonist-4The test compound that initiates the signaling cascade.Dose-response curves are generated to determine potency (EC50). biorxiv.org

Direct measurement of second messengers like cAMP is a primary method for characterizing agonist function. The GloSensor™ cAMP assay is a real-time, live-cell assay that directly quantifies intracellular cAMP levels. biocompare.compromega.com This technology uses a genetically encoded biosensor composed of a cAMP-binding domain fused to a circularly permuted form of firefly luciferase. promega.com Binding of cAMP to the biosensor induces a conformational change that increases luciferase activity, resulting in a luminescent signal. promega.com This assay allows for kinetic monitoring of receptor activation in living cells without the need for cell lysis, providing a sensitive and dynamic measure of Gs signaling in response to this compound. biorxiv.orgbiocompare.com Other methods, such as homogenous HTRF cAMP assays, have also been successfully used to screen for and identify small molecule RXFP1 agonists. nih.gov

To ensure the reliability of these functional assays, it is essential to confirm that the cell models used adequately express the target receptor. Flow cytometry is a critical tool for this purpose. nih.gov It can be used to select and validate cell lines, such as HEK293 or endothelial EA.hy926 cells, that have a detectable and consistent level of RXFP1 expression on the cell surface, ensuring that the observed functional responses are genuinely mediated by the receptor. nih.gov

While engineered cell lines are invaluable for initial screening, primary cell cultures and organoid systems offer a more physiologically relevant context for evaluating this compound. Organoids are three-dimensional structures derived from stem cells that self-organize and mimic the key structural and functional characteristics of an organ in vitro. nih.govbionordika.no

Given that RXFP1 is expressed in various tissues including the heart, kidney, and liver, organoid models of these tissues can provide significant insights. nih.gov For instance, heart organoids that develop atrial and ventricular-like chambers could be used to study the compound's effects on cardiac cell function and organization. nih.gov Organoids can be derived from primary patient tissues, allowing for the study of agonist effects in a genetically diverse and disease-specific context. sigmaaldrich.com These advanced models bridge the gap between traditional 2D cell culture and in vivo studies by replicating complex cell-cell and cell-matrix interactions. nih.gov The development of functional organoid systems for tissues targeted by this compound represents a promising frontier for preclinical evaluation. mdpi.com

Preclinical in vivo Model Systems for this compound Evaluation

Standard rodent models, such as wild-type mice and rats, are extensively used to assess the in vivo activity of RXFP1 agonists. For peptide-based agonists that are active at the rodent receptor, these models are invaluable. For example, studies using the single-chain peptide agonist SA10SC-RLX in conscious telemetered Sprague-Dawley rats demonstrated a significant and sustained dose-dependent increase in heart rate, a key pharmacodynamic marker of RXFP1 activation. nih.govresearchgate.net

Furthermore, rodent models are used to investigate the effects of agonists on specific organ systems. In rats, RXFP1 agonists have been shown to induce a dose-dependent increase in renal blood flow and a corresponding decrease in renal vascular resistance, effects that are consistent with the known functions of relaxin. researchgate.netnih.govomicsdi.org Chronic models, such as the measurement of nipple length development in rats following repeated administration, can also be used to confirm long-lasting RXFP1 engagement. nih.gov Hemodynamic studies in mice, monitoring left ventricular heart rate after agonist administration, provide another method to confirm in vivo activity. biorxiv.org

Table 2: Key Findings from Rodent Models Used in RXFP1 Agonist Evaluation
Rodent ModelAgonist ExampleKey Physiological Endpoint MeasuredObserved EffectReference
Rat (Sprague-Dawley)SA10SC-RLXHeart RateSustained, dose-dependent increase. researchgate.net
RatSA10SC-RLX / R2R01Renal Blood Flow & Vascular ResistanceIncreased blood flow, decreased resistance. nih.govnih.gov
RatR2R01Nipple LengthIncreased length, indicating chronic receptor engagement. nih.gov
MouseSE301Left Ventricle Heart RateIncreased heart rate following intravenous injection. biorxiv.org

A significant challenge in the preclinical development of some RXFP1 agonists is species selectivity. Certain small molecule agonists, such as ML290, activate the human RXFP1 receptor but not the rodent ortholog. oup.comnih.govnih.gov This limitation necessitates the use of genetically modified animal models.

Humanized RXFP1 mice have been developed to address this issue. oup.com These models are created using a knock-in/knock-out strategy where the endogenous mouse Rxfp1 gene is disrupted and replaced with the full-length cDNA of the human RXFP1 gene. nih.govjax.org This places the expression of the human receptor under the control of the native mouse promoter, mirroring the natural expression pattern. biocytogen.com These humanized mice have been shown to be fully functional; for instance, homozygous females exhibit normal relaxation of the pubic symphysis during birth, indicating that the human receptor can functionally replace the mouse counterpart. nih.govnih.gov In these models, human-specific agonists like ML290 produce quantifiable physiological responses, such as an increase in heart rate and a decrease in blood osmolality, which are absent in wild-type mice. oup.comnih.gov

Knockout mice , which are deficient in the Rxfp1 gene (Rxfp1 -/-), serve as essential negative controls. nih.gov They are used to confirm that the biological effects observed after administering an agonist are specifically mediated through the RXFP1 receptor. For example, the native hormone relaxin increases heart rate in both wild-type and humanized mice, but has no effect in Rxfp1-deficient mice, definitively proving target engagement. oup.comnih.gov

Non-Rodent Preclinical Models

The investigation of RXFP1 receptor agonists, such as the small molecule agonist ML290, has necessitated the use of non-rodent preclinical models due to species-specific differences in receptor activation. nih.govfrontiersin.org While rodent models are commonly used in preclinical research, the mouse RXFP1 receptor is not activated by certain small-molecule agonists, hindering their evaluation. nih.gov To overcome this limitation, researchers have explored other mammalian species to identify suitable in vivo models for testing these compounds.

Macaque (Macaca mulatta) and Pig (Sus scrofa): Studies have shown that the RXFP1 receptors from rhesus macaques and pigs respond to both relaxin peptide and small-molecule agonists like ML290. nih.govfrontiersin.org Functional cAMP assays in HEK293T cells expressing macaque or pig RXFP1 demonstrated a significant increase in cAMP production upon treatment with both relaxin and ML290. nih.gov These findings indicate that macaque and pig models are viable for the preclinical testing of small-molecule RXFP1 agonists. nih.govfrontiersin.org

Guinea Pig (Cavia porcellus): In contrast to macaques and pigs, the guinea pig RXFP1 receptor shows a very low response to ML290, only exhibiting a minimal increase in cAMP production at the highest concentrations tested. nih.govfrontiersin.org However, the guinea pig receptor does respond to relaxin. nih.gov The guinea pig was one of the initial models in which the effects of relaxin on the pubic symphysis were discovered. nih.gov While its utility for testing small-molecule agonists like ML290 is limited, it remains a relevant species in the broader context of relaxin research. nih.gov

Non-Rodent ModelResponse to Relaxin PeptideResponse to Small-Molecule Agonist (ML290)Suitability for ML290 Testing
Macaque (Macaca mulatta)ResponsiveResponsiveSuitable
Pig (Sus scrofa)ResponsiveResponsiveSuitable
Guinea Pig (Cavia porcellus)ResponsiveVery Low ResponseNot Ideal

Disease Induction Protocols in Animal Models

To evaluate the therapeutic potential of RXFP1 receptor agonists in disease contexts, researchers employ various disease induction protocols in animal models. These models aim to replicate the pathological processes of human diseases, particularly those involving fibrosis.

Myocardial Infarction: Myocardial infarction (MI) models are used to study cardiac fibrosis, a common consequence of a heart attack. nih.govresearchgate.net In these models, MI is often induced by permanently ligating a coronary artery, such as the left anterior descending (LAD) artery. researchgate.net This procedure leads to ischemia and subsequent cardiomyocyte death, triggering a fibrotic response characterized by the excessive deposition of extracellular matrix components. nih.govresearchgate.net The anti-fibrotic effects of relaxin-2 have been demonstrated in a mouse model of MI, where it reduced the progression of cardiac fibrosis. researchgate.net

Induced Fibrosis: Various methods are used to induce fibrosis in different organs to test the efficacy of anti-fibrotic agents like RXFP1 agonists.

Liver Fibrosis: A common model for liver fibrosis involves the administration of carbon tetrachloride (CCl4). nih.gov CCl4 is a hepatotoxin that induces liver damage and stimulates the activation of hepatic stellate cells, leading to the deposition of collagen and the development of fibrosis. nih.gov This model has been used to demonstrate the anti-fibrotic effects of the small-molecule RXFP1 agonist ML290 in mice expressing the human RXFP1 receptor. nih.gov

Pulmonary Fibrosis: Bleomycin-induced pulmonary fibrosis is a widely used animal model. nih.gov Intratracheal administration of bleomycin (B88199) causes lung injury and inflammation, culminating in the development of fibrotic lesions. This model has been instrumental in evaluating the anti-fibrotic potential of relaxin and its analogs. nih.gov

Renal Fibrosis: Models of renal fibrosis can be induced by methods such as unilateral ureteral obstruction (UUO). The UUO model leads to progressive tubulointerstitial fibrosis.

The signaling pathways involved in the anti-fibrotic actions of relaxin often involve the suppression of the pro-fibrotic transforming growth factor-beta (TGF-β1)/Smad2 signaling pathway. mdpi.com

Molecular and Cellular Biology Techniques for Agonist-4 Characterization

A variety of molecular and cellular biology techniques are employed to characterize the effects of this compound and to understand the regulation of the RXFP1 receptor itself.

Gene Expression Analysis

Quantitative PCR (qPCR): qPCR is a widely used technique to quantify the expression of specific genes. In the context of RXFP1 research, qPCR has been used to measure the mRNA levels of RXFP1 in various tissues and cell types. nih.govnih.govresearchgate.net For instance, it has been used to demonstrate that treatment of donor lung fibroblasts with miR-144-3p mimic significantly decreased RXFP1 expression. nih.gov

RNA-Seq: RNA sequencing (RNA-Seq) provides a comprehensive and unbiased view of the transcriptome. This technique has been utilized to analyze the gene expression profiles in response to RXFP1 agonist treatment. For example, RNA-Seq analysis of TGF-β1–activated human hepatic stellate cells (LX-2) treated with ML290 revealed that the treatment primarily affected genes involved in extracellular matrix remodeling and cytokine signaling, indicating an anti-fibrotic effect. nih.govresearchgate.net RNA-Seq has also been used to compare the gene expression of JUN and FOS, components of the AP-1 transcription factor, in control and idiopathic pulmonary fibrosis (IPF) lung tissue. nih.gov

TechniqueApplication in RXFP1 Agonist-4 ResearchKey Findings
qPCRQuantification of RXFP1 mRNA expression in lung fibroblasts. nih.govmiR-144-3p mimic significantly decreased RXFP1 expression. nih.gov
RNA-SeqAnalysis of gene expression in activated hepatic stellate cells treated with ML290. nih.govresearchgate.netML290 treatment affected extracellular matrix remodeling and cytokine signaling. nih.govresearchgate.net
RNA-SeqComparison of JUN and FOS gene expression in IPF lung tissue. nih.govReduced expression of JUN and FOS in IPF lungs, with a positive correlation to RXFP1 expression. nih.gov

Protein Expression and Localization Studies

Western Blot: Western blotting is used to detect and quantify specific proteins in a sample. This technique has been employed to analyze the protein levels of RXFP1 in different cell types and tissues. researchgate.netoup.com For example, it has been used to study RXFP1 expression in primary human decidual cells and to compare it with the expression in HEK293 cells transfected with RXFP1. oup.com Western blotting has also been used to analyze the protein levels of JUN and FOS in lung fibroblast lines. nih.gov

Immunohistochemistry (IHC): IHC is a technique that uses antibodies to visualize the localization of specific proteins within a tissue section. It has been used to demonstrate the localization of RXFP1 and RXFP2 in both the urothelial and smooth muscle cell layers of the human bladder. researchgate.net This method provides valuable information about the spatial distribution of the receptor, which can help to understand its physiological function in a particular tissue.

Receptor Dimerization and Co-localization Studies

The dimerization of G protein-coupled receptors (GPCRs), including RXFP1, is an important aspect of their function. oup.comnih.gov Studies have shown that RXFP1 can form both homodimers and heterodimers with other receptors, which can influence its signaling properties. oup.comnih.gov

Techniques such as co-immunoprecipitation have been used to demonstrate a direct interaction between proteins. guidetopharmacology.org In the context of RXFP1, co-immunoprecipitation studies have shown a direct interaction between human CTRP8 and RXFP1. guidetopharmacology.org

Co-localization studies, often performed using immunofluorescence and confocal microscopy, are used to determine if two or more proteins are present in the same subcellular location. oup.com For example, in studies of RXFP1, the endoplasmic reticulum (ER) can be immunostained with a marker like calreticulin (B1178941) to investigate the co-localization of the receptor within this organelle. oup.com

Biochemical and Biophysical Techniques

A range of biochemical and biophysical techniques are essential for characterizing the interaction of agonists with the RXFP1 receptor and for understanding the receptor's structure and function.

cAMP Assays: Since RXFP1 is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov cAMP assays are therefore a fundamental tool for assessing the functional activity of RXFP1 agonists. nih.govacs.org These assays, often performed using techniques like Homogeneous Time Resolved Fluorescence (HTRF), measure the concentration of cAMP in cells stimulated with a compound of interest. nih.gov They are used to determine the potency and efficacy of agonists. nih.govacs.org

Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to study the binding kinetics of molecules in real-time. It can be used to measure the association and dissociation rates of ligands binding to a receptor, providing insights into their binding affinity. nih.gov

Fluorescence-Detection Size-Exclusion Chromatography (F-SEC): F-SEC is a technique used to evaluate the expression and monodispersity of membrane proteins like RXFP1. nih.govfrontiersin.org It is particularly useful for screening different receptor constructs to identify those that are well-behaved and suitable for further structural and biophysical studies. nih.govfrontiersin.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These high-resolution structural biology techniques are used to determine the three-dimensional structure of proteins. While obtaining the structure of a complex membrane protein like RXFP1 is challenging, these methods are crucial for understanding the molecular details of ligand binding and receptor activation. nih.govnih.gov Recently, the cryo-EM structure of the active-state human RXFP1 bound to relaxin-2 and the Gs protein has been determined, providing significant insights into its activation mechanism. nih.gov

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for its receptor. In the context of the RXFP1 receptor, these assays would typically involve a radiolabeled form of a known RXFP1 ligand, such as [33P]-relaxin or [125I]-relaxin. The assay measures the ability of an unlabeled compound, in this case, "this compound," to compete with and displace the radioligand from the receptor.

The general procedure involves incubating a source of RXFP1 receptors, often from cell membranes of engineered cell lines like HEK293 that stably express the human RXFP1 receptor, with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured.

The data are then used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The binding affinity of the test compound, expressed as the inhibition constant (Ki), can then be calculated using the Cheng-Prusoff equation. While the functional potency of "this compound" has been determined by its effect on cAMP production, specific Ki values from radioligand binding assays for this compound are not publicly available.

Table 1: Representative Data from Radioligand Binding Assays for RXFP1 Ligands

The following table is illustrative of the type of data generated from such assays for other RXFP1 agonists, as specific data for "this compound" is not available.

CompoundRadioligandCell LineIC50 (nM)Ki (nM)
H2 Relaxin[33P]-relaxinHEK293-RXFP11.20.8
ML290[125I]-INSL3HEK293-RXFP1150100

Surface Plasmon Resonance (SPR) or Similar Techniques for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the kinetics of biomolecular interactions in real-time. This method can provide detailed information about the association (on-rate, ka) and dissociation (off-rate, kd) of a ligand binding to its receptor, from which the equilibrium dissociation constant (KD), a measure of affinity, can be calculated (KD = kd/ka).

In a typical SPR experiment for an RXFP1 agonist, the purified RXFP1 receptor or its extracellular domain would be immobilized on the surface of a sensor chip. A solution containing the analyte, such as "this compound," is then flowed over the chip surface. The binding of the agonist to the immobilized receptor causes a change in the refractive index at the surface, which is detected and measured in real-time as a response signal.

Following the association phase, a buffer solution is flowed over the chip to monitor the dissociation of the agonist from the receptor. The resulting sensorgram, a plot of the response signal versus time, is then fitted to various kinetic models to determine the rate constants. There is no publicly available SPR data for the binding of "this compound" to the RXFP1 receptor.

Table 2: Representative Kinetic Data from SPR Analysis for RXFP1 Ligand Interactions

This table illustrates the typical kinetic parameters obtained from SPR studies of RXFP1 ligands, as specific data for "this compound" is not available.

Ligandka (1/Ms)kd (1/s)KD (nM)
H2 Relaxin1.5 x 1053.0 x 10-42.0
B7-332.1 x 1054.2 x 10-42.0

Advanced Computational and Structural Insights into Rxfp1 Receptor Agonist 4 Interaction

Homology Modeling of RXFP1 Receptor Structure

Due to the challenges in crystallizing full-length G protein-coupled receptors (GPCRs), homology modeling has been a important technique to generate structural models of the RXFP1 receptor. The 7TM domain of RXFP1 shares relatively low sequence identity with other GPCRs for which crystal structures are available, typically in the range of 12-17%. nih.gov However, the sequence identity for the transmembrane helices is higher, between 20-28%. nih.gov

Researchers have utilized the crystal structures of the human β2 adrenergic receptor (β2AR), which shares the highest sequence identity with the transmembrane domain of RXFP1 (around 27%), as a template for building both active and inactive state models of the receptor. nih.gov Specifically, the active conformation of β2AR (PDB entry 3P0G) and the inactive form (PDB entry 2RH1) have served as templates. nih.gov For the leucine-rich repeat (LRR) domain of RXFP1, the Nogo receptor has been used as a structural template for homology modeling. acs.org

The process involves sequence alignment of the target receptor (RXFP1) with the template structure, followed by model building using software like MOE (Molecular Operating Environment) or Modeler. nih.govrsc.org These initial models are then typically subjected to energy minimization and further refinement using molecular dynamics simulations to obtain a more stable and representative structure. nih.gov

Parameter Description Reference
Target Protein Human RXFP1 Receptor nih.gov
Template for 7TM Domain (Active State) Human β2 Adrenergic Receptor (PDB: 3P0G) nih.gov
Template for 7TM Domain (Inactive State) Human β2 Adrenergic Receptor (PDB: 2RH1) nih.gov
Template for LRR Domain Nogo Receptor (PDB: 1OZN) acs.orgrsc.org
Modeling Software MOE, Modeler nih.govrsc.org

Molecular Dynamics (MD) Simulations to Elucidate Receptor-Agonist Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of the RXFP1 receptor and its complex with agonists like RXFP1 receptor agonist-4 over time. These simulations provide insights into the conformational changes that occur upon agonist binding and lead to receptor activation. nih.govchemrxiv.org

MD simulations have been used to refine the homology models of RXFP1 by placing them in a simulated lipid bilayer environment, such as a POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) bilayer, with explicit water and ions to mimic physiological conditions. nih.gov Force fields like Amber ff99SB and Lipid14 are used to describe the atomic interactions. nih.gov These simulations can be run for hundreds of nanoseconds to observe the stability of the receptor-ligand complex and identify key interactions. fiu.edu

Enhanced-sampling MD simulations have also been performed to explore the conformational landscape of the receptor and understand the mechanism of autoactivation by ECL2. chemrxiv.org These studies have helped to characterize the inactive state of the receptor and the transitions that occur upon agonist binding, providing a more detailed picture of the activation mechanism. cerradopub.com.brnih.gov

Simulation System Key Findings Software/Force Field Reference
Active RXFP1 with ML290 in POPC bilayerStability of the agonist in the allosteric binding pocketAmber 14, ff99SB, Lipid14, GAFF nih.gov
Inactive-state RXFP1 7TMElucidation of the role of ECL2 in basal activity and autoactivationNot specified chemrxiv.org

In Silico Screening and Virtual Ligand Design

The discovery of the first small molecule agonists of RXFP1, including the series to which this compound belongs, was facilitated by in silico and high-throughput screening (HTS) methods. A quantitative HTS (qHTS) campaign of a large compound library (over 365,000 compounds) was conducted to identify initial hit compounds. drugtargetreview.comsigmaaldrich.com

Following the identification of initial hits, computational approaches such as virtual screening can be used to explore large chemical databases to find novel scaffolds or to design new molecules with improved properties. ijnrd.org This involves using the structural information from homology models and docking studies to filter compounds based on their predicted ability to bind to the target receptor. Both ligand-based and structure-based virtual screening protocols have been utilized in the search for novel RXFP1 agonists. mdpi.com

The insights gained from these computational methods guide the design and synthesis of new analogs with optimized potency, selectivity, and pharmacokinetic properties.

Screening Method Library Size Outcome Reference
Quantitative High-Throughput Screening (qHTS)365,677 compoundsIdentification of the first small molecule RXFP1 agonists drugtargetreview.comsigmaaldrich.com
Ligand and Structure-Based Virtual ScreeningNot specifiedIdentification of novel potential agonists mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of RXFP1 Agonist-4 Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. endocrine-abstracts.org For the RXFP1 agonist-4 series, QSAR studies are instrumental in the hit-to-lead optimization process, helping to predict the activity of newly designed molecules and to understand the structural features that are important for potency and selectivity. ijnrd.orgacs.org

While specific QSAR models for this compound are not publicly detailed, the optimization of the hit compounds from HTS campaigns into potent and selective agonists like ML290 and its derivatives involved extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net These efforts would typically involve generating QSAR models to guide the medicinal chemistry strategy. For example, a plot of the experimental EC50 values against the predicted binding energies from docking studies for a series of ML290 derivatives showed a good correlation (R² = 0.89), which is a form of structure-based QSAR.

3D-QSAR approaches can be combined with other computational methods like free energy perturbation (FEP) in an active learning workflow to efficiently prioritize the synthesis of new bioisosteres with potentially improved activity. acs.org

QSAR Application Key Insight Reference
Optimization of HTS hitsCorrelation between predicted binding energy and experimental activity guides lead optimization.
Virtual Screening and DesignQSAR models can be used to predict the activity of virtual compounds, prioritizing synthesis efforts. ijnrd.orgacs.org

Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography of receptor fragments or complexes if available for research, not compound ID)

Recent breakthroughs in structural biology have provided unprecedented insights into the architecture of the RXFP1 receptor. In 2023, the cryo-electron microscopy (cryo-EM) structure of the active-state human RXFP1 in complex with an engineered version of the endogenous agonist relaxin-2 and the heterotrimeric Gs protein was determined.

This structure revealed a novel mechanism of receptor activation involving autoinhibition. cerradopub.com.br A key finding was that the extracellular loop 2 (ECL2) of the receptor occupies the orthosteric ligand-binding pocket in the active state. The binding of the relaxin agonist to the LRR domain induces a conformational change that allows ECL2 to function as a tethered agonist, activating the receptor. cerradopub.com.br

While the cryo-EM structure was determined with the peptide agonist, it provides a high-resolution template of the active state of the receptor that is invaluable for refining homology models and improving the accuracy of docking simulations for small molecule agonists like this compound. The cryo-EM map of the RXFP1–Gs complex 7TM domain was resolved to 3.2 Å.

Technique Complex Studied Key Structural Finding Resolution Reference
Cryo-Electron Microscopy (Cryo-EM)Active-state human RXFP1-relaxin-2-Gs complexECL2 occupies the orthosteric binding pocket, revealing a mechanism of autoinhibition.3.2 Å (7TM domain)

Challenges and Future Directions in Rxfp1 Receptor Agonist 4 Research

Overcoming Translational Gaps from Preclinical to Potential Therapeutic Applications

A significant challenge in the development of RXFP1 agonists is the translational gap between promising preclinical results and successful clinical trials. While preclinical studies, primarily in rodents, have demonstrated the beneficial effects of relaxin and its agonists across various organ systems, these findings have not consistently translated to clinical benefits in humans. oup.comresearchgate.net For instance, relaxin-based therapy failed in a clinical trial for patients with systemic sclerosis, despite strong preclinical evidence supporting its potent antifibrotic properties. researchgate.netnih.gov

Several factors may contribute to this translational disconnect. The short half-life of recombinant relaxin-2 (serelaxin), often less than five hours, necessitates continuous intravenous administration, which may not be practical for chronic conditions and was a potential limitation in clinical trials where administration was limited to 48 hours. biorxiv.orgjacc.org Furthermore, the regulation and expression of RXFP1 in diseased tissues can be complex. Reduced RXFP1 expression has been observed in fibrotic tissues, potentially leading to insensitivity to relaxin-based treatments. researchgate.netnih.gov

Future research should focus on developing agonists with improved pharmacokinetic profiles, such as longer half-lives, to allow for less frequent and more convenient administration. acs.orgoup.com Additionally, a deeper understanding of the molecular mechanisms that control RXFP1 expression in diseased states is crucial for designing effective therapeutic strategies. researchgate.netnih.gov The development of humanized animal models, such as mice expressing human RXFP1, will be invaluable for preclinical testing of species-specific agonists like ML290. nih.gov

Addressing Species Differences in RXFP1 Agonist-4 Efficacy and Signaling

Significant species-specific differences in the efficacy and signaling of RXFP1 agonists present a major hurdle in preclinical development. For example, the small molecule agonist ML290 is active at the human, monkey, and pig RXFP1 receptors but acts as an antagonist at the mouse receptor and does not activate the guinea pig or rabbit receptors. researchgate.netguidetopharmacology.orgnih.gov This species selectivity is attributed to variations in the receptor's structure, particularly within the seventh transmembrane domain (TM7) and the third extracellular loop (ECL3). researchgate.net The G659/T660 motif in ECL3 is thought to be critical for the species selectivity of these agonists. researchgate.net

These differences highlight the pharmacological challenges of studying RXFP1 biology across species. oup.comresearchgate.net Rodent models may not accurately predict the efficacy of certain RXFP1 agonists in humans. oup.comresearchgate.net For instance, the expression pattern of RXFP1 in the kidneys differs significantly between rodents and humans/non-human primates, with high expression in the glomeruli of the latter but not the former. oup.comresearchgate.net This disparity could explain the lack of translation of some renal benefits observed in preclinical rodent studies.

To address this challenge, future research should prioritize the use of relevant animal models, such as non-human primates or humanized mouse models expressing the human RXFP1 receptor, for preclinical evaluation of novel agonists. nih.govbioworld.com Furthermore, a detailed understanding of the structural basis for species-specific agonist activity will be crucial for the rational design of agonists with broader species reactivity or for selecting the most appropriate preclinical models.

Investigation of Receptor Plasticity and Functional Consequences of RXFP1 Alternative Splicing

The functional diversity of the RXFP1 receptor is further complicated by alternative splicing, which can generate different receptor isoforms with distinct functional properties. researchgate.netnih.gov Several alternatively spliced variants of RXFP1 have been identified, some of which have truncated extracellular regions. nih.gov These variants can exert dominant-negative effects on the wild-type receptor by interfering with its dimerization, maturation, and trafficking to the cell surface, ultimately leading to a loss of function. nih.gov

For example, a naturally occurring splice variant called RXFP1-truncate, which includes the LDLa region, acts as a functional antagonist of RXFP1. guidetopharmacology.org This variant has been identified in mouse, rat, and pig, and its levels increase in late pregnancy in rodents, suggesting a physiological role in antagonizing relaxin's actions. guidetopharmacology.org The expression of these splice variants can be tissue-specific and may be altered in disease states. researchgate.net Reduced expression of full-length RXFP1 and the presence of these functionally distinct splice variants in fibrotic tissues could contribute to the observed insensitivity to relaxin treatment in some clinical trials. researchgate.netnih.gov

Future research should focus on characterizing the expression patterns and functional consequences of RXFP1 splice variants in both healthy and diseased tissues. researchgate.netnih.gov Understanding how these variants modulate RXFP1 signaling will provide valuable insights into the complex regulation of this receptor system and may reveal new therapeutic targets for restoring relaxin responsiveness in fibrotic diseases. researchgate.netnih.gov

Role of Receptor Heterodimerization in RXFP1 Receptor Agonist-4 Signaling

RXFP1 function is modulated by its ability to form both homodimers and heterodimers with other G protein-coupled receptors (GPCRs). nih.govnih.gov RXFP1 forms homodimers during its transport from the endoplasmic reticulum to the cell membrane. nih.gov Agonist-induced internalization of RXFP1 also appears to occur through dimerization. oup.com

Furthermore, RXFP1 can form heterodimers with other receptors, which can significantly alter its signaling properties. For instance, RXFP1 can form heterodimers with the related RXFP2 receptor, leading to negative cooperativity. nih.gov More recently, it has been shown that the anti-fibrotic actions of the single-chain B7-33 agonist are mediated through its activation of RXFP1-angiotensin II type 2 receptor (AT2R) heterodimers. rsc.orgrsc.org This heterodimerization leads to selective downstream signaling of pERK1/2 and the collagen-degrading enzyme matrix metalloproteinase (MMP)-2. rsc.orgrsc.org

The formation of these receptor complexes adds another layer of complexity to RXFP1 signaling and presents both challenges and opportunities for drug development. Understanding the specific receptor dimers that are formed in different cell types and disease states is crucial for predicting the full spectrum of effects of an RXFP1 agonist. Future research should aim to elucidate the functional consequences of RXFP1 heterodimerization and explore the potential for developing biased agonists that selectively activate specific signaling pathways through defined receptor dimers. rsc.org

Strategies for Improving the Pharmacokinetic Profile of Novel Agonists (e.g., protein engineering, lipid modification)

A major limitation of using native relaxin-2 as a therapeutic is its very short serum half-life, which makes it unsuitable for the treatment of chronic diseases. nih.govbiorxiv.org Consequently, a key focus of current research is the development of RXFP1 agonists with improved pharmacokinetic profiles. Several strategies are being employed to achieve this, including protein engineering and lipid modification.

Protein Engineering: One successful approach involves creating single-chain relaxin-2 analogues and fusing them to an antibody Fc fragment. nih.govacs.org This strategy has generated molecules like SE301 and AZD3427, which retain potent agonist activity at the RXFP1 receptor while exhibiting a significantly extended circulating half-life of several days in mice and allowing for weekly or less frequent subcutaneous dosing in non-human primates. oup.comacs.org The engineering process involves optimizing the linker connecting the A and B chains of relaxin and the fusion site of the Fc fragment to maintain high biological activity and improve biochemical stability and yield. nih.govacs.org

Lipid Modification: Another promising strategy is the addition of lipid moieties to single-chain relaxin B-chain analogues. acs.orgnih.gov By modifying the C-terminal amino acid with a spacer and a fatty acid, researchers have developed short, single-chain RXFP1 peptide agonists with sub-nanomolar activity, high subcutaneous bioavailability, and extended half-lives compatible with daily subcutaneous administration. nih.gov Key structural elements, such as the length of the fatty acid chain and its attachment position, are optimized to reduce oxidative metabolism and improve pharmacokinetic parameters. acs.org

These strategies have led to the identification of promising drug candidates, such as R2R01, which is currently in Phase 2 clinical development for renal and cardiovascular diseases. acs.org

Development of Novel in vivo Biomarkers for this compound Activity

The development of reliable in vivo biomarkers is essential for assessing the target engagement and therapeutic efficacy of RXFP1 agonists in clinical trials. Given the pleiotropic effects of RXFP1 activation, a range of potential biomarkers could be considered.

One promising avenue is the measurement of changes in renal hemodynamics. The RXFP1 agonist AZD5462 has been shown to induce a dose-dependent increase in plasma renin concentration and a decrease in serum creatinine (B1669602) in both non-human primates and healthy human volunteers. oup.comresearchgate.net These effects are consistent with the known renal-hemodynamic activity of relaxin in humans and may serve as a valuable biomarker of renal target engagement. oup.comresearchgate.net Renal blood flow has also been used as a translational model to evaluate RXFP1 activation in rats. researchgate.net

Other potential biomarkers could be related to the downstream signaling pathways activated by RXFP1, such as changes in the levels of cAMP, pERK1/2, or nitric oxide. guidetopharmacology.orgnih.gov Additionally, markers of fibrosis and inflammation, which are key therapeutic targets of RXFP1 agonists, could be monitored. patsnap.com However, the development of robust and sensitive assays for these biomarkers in vivo remains a challenge. Future research should focus on validating these potential biomarkers and identifying novel, easily measurable markers that correlate with the clinical efficacy of RXFP1 agonists.

Exploration of Novel Preclinical Therapeutic Indications for this compound

The diverse biological effects of RXFP1 activation, including vasodilation, anti-fibrotic, and anti-inflammatory actions, suggest a broad range of potential therapeutic applications beyond the initially explored indications like acute heart failure. patsnap.combiospace.com Preclinical studies are now exploring the use of RXFP1 agonists in a variety of other diseases.

Fibrotic Diseases: Given the potent anti-fibrotic effects of relaxin, RXFP1 agonists are being investigated for the treatment of fibrotic diseases in various organs. patsnap.com Preclinical evidence suggests potential benefits in liver fibrosis, idiopathic pulmonary fibrosis, and chronic kidney disease. acs.orgnih.govgoogle.com The small molecule agonist ML290, for example, has shown anti-fibrotic properties in human hepatic stellate cells and in a mouse model of liver fibrosis. nih.gov

Cardiovascular Diseases: Beyond acute heart failure, there is growing interest in the use of RXFP1 agonists for chronic cardiovascular conditions. acs.org The ability of these agonists to improve cardiac function, reduce fibrosis, and promote vasodilation makes them attractive candidates for treating conditions like chronic heart failure, angina pectoris, and myocardial infarction. acs.orgbiospace.com

Other Potential Indications: The anti-inflammatory properties of RXFP1 agonists could be harnessed for the treatment of chronic inflammatory and autoimmune diseases. patsnap.com Additionally, the role of relaxin in tissue remodeling suggests potential applications in wound healing. nih.gov The discovery of a novel RXFP1 ligand, CTRP8, in brain cancer also opens up new avenues for research into the role of RXFP1 signaling in oncology. frontiersin.org

Future research will likely continue to uncover new potential therapeutic areas for RXFP1 agonists as our understanding of the complex biology of the relaxin/RXFP1 system expands.

Integration of Multi-Omics Data to Understand RXFP1 Receptor Agonist Mechanisms

The complex signaling networks activated by RXFP1 agonists necessitate a holistic approach to fully elucidate their mechanisms of action. The integration of various "omics" disciplines—transcriptomics, proteomics, and metabolomics—is proving invaluable for building a comprehensive picture of the cellular and physiological responses to these compounds.

Transcriptomics: Studies analyzing changes in gene expression have revealed the profound impact of RXFP1 activation on cellular function. For instance, the activation of RXFP1 has been shown to mediate changes in gene signatures associated with extracellular matrix (ECM) remodeling and cytokine signaling, which is central to the antifibrotic effects of these agonists. researchgate.net In models of cardiac fibrosis, treatment with the native RXFP1 agonist, relaxin, significantly reduced the transcripts for profibrotic factors like Transforming Growth Factor-beta (TGF-β) and collagen I. ahajournals.org Furthermore, multi-omics network analyses have identified RXFP1 as a potential therapeutic target for conditions like Chronic Obstructive Pulmonary Disease (COPD), highlighting genes whose expression is modulated by its activation. mdpi.com

Proteomics: Proteomic and cytokine profiling approaches provide insight into the protein-level changes and signaling cascades initiated by RXFP1 agonists. In glioblastoma models, activation of RXFP1 by agonists like C1q/TNF-related protein 8 (CTRP8) and relaxin-2 (RLN2) was found to initiate a novel signaling cascade involving JAK3-STAT3-Cdc42, leading to F-actin remodeling and increased cell motility. researchgate.net In primary cardiomyocytes, the functionally selective RXFP1 agonist B7-33 was shown to increase the phosphorylation of extracellular signal-regulated kinase (Erk) 1/2, a key event in cardioprotective signaling pathways. researchgate.netjacc.org

Metabolomics: Non-targeted metabolomics helps to identify the downstream metabolic shifts that occur following receptor activation. Studies have linked the relaxin signaling pathway to crucial metabolic processes. frontiersin.orgplos.org In models of atrial fibrillation, relaxin-2 was found to regulate the myocardium metabolome, particularly by modulating fatty acid and glucose transporters through PPARγ signaling, thereby correcting energy metabolic disorders. acs.org Integrated transcriptomic and metabolomic analyses have further implicated the relaxin pathway in modulating metabolic disturbances associated with various conditions. plos.org This integrated approach helps to connect gene-level changes with functional metabolic outcomes, offering a more complete understanding of the therapeutic effects of RXFP1 agonists.

Advanced in vitro Models for Predictive Preclinical Research (e.g., human iPSC-derived cells, organ-on-a-chip)

To improve the translation of preclinical findings to clinical success, researchers are increasingly turning to sophisticated in vitro models that more accurately replicate human physiology. These models are crucial for studying species-specific agonists like ML290, which activates human RXFP1 but not its rodent counterpart. researchgate.netoup.com

Human iPSC-Derived Cells: Human induced pluripotent stem cells (iPSCs) can be differentiated into various cell types, providing a patient-specific and physiologically relevant platform for drug testing. drugtargetreview.commdpi.com

iPSC-Derived Cardiomyocytes (iPS-CMs): These cells have been instrumental in studying the cardiac effects of RXFP1 agonists. Research has shown that relaxin treatment can double the sodium current (INa) density in human iPS-CMs, suggesting a mechanism for its arrhythmia-suppressing effects. ahajournals.org In other studies, overexpression of RXFP1 in iPS-CMs was shown to be cardioprotective against simulated ischemia-reperfusion injury. jacc.orgnih.gov

iPSC-Derived Fibroblasts: The antifibrotic properties of RXFP1 agonists can be effectively studied using iPSC-derived fibroblasts. For example, iPSCs have been generated from vaginal fibroblasts of patients with pelvic organ prolapse to investigate how relaxin modulates the expression of fibrotic markers like TGF-β1. dntb.gov.uaresearchgate.net

Organ-on-a-Chip (OOC): Organ-on-a-chip platforms are microfluidic devices that recreate the multicellular architecture, tissue-tissue interfaces, and mechanical microenvironments of human organs. nih.govwikipedia.orgmdpi.com While direct studies testing a broad range of RXFP1 agonists on these platforms are still emerging, their potential is significant.

Liver-on-a-Chip: Given the potent antifibrotic effects of relaxin, liver-on-a-chip models that simulate liver fibrosis are a promising avenue for testing RXFP1 agonists. researchgate.netnih.gov These platforms can recapitulate the complex interplay between different liver cell types during fibrosis progression and its reversal. mdpi.com

Multi-Organ Chips: As drug candidates are evaluated, multi-organ-on-a-chip systems (e.g., integrating liver, kidney, and heart) can provide critical data on systemic toxicity and efficacy, offering a more holistic preclinical assessment than single-organ models. mdpi.com The development of such models will be a crucial step forward in predicting the complex physiological effects of RXFP1 agonists in humans.

Compound and Research Model Information

Below are tables summarizing the key compounds and advanced models discussed in the context of RXFP1 receptor research.

Table 1: Investigated RXFP1 Agonists

Compound Name Type Key Research Findings
Relaxin (H2 Relaxin/Serelaxin) Endogenous Peptide Hormone Reduces fibrosis-related gene transcripts (TGF-β, Collagen I) ahajournals.org; Modulates myocardium metabolome in atrial fibrillation acs.org; Increases sodium current in iPSC-cardiomyocytes ahajournals.org; Inhibits fibroblast differentiation nih.gov.
ML290 Small Molecule Agonist Species-specific (activates human, not rodent RXFP1) researchgate.netoup.com; Demonstrates antifibrotic effects in liver fibrosis models using humanized mice researchgate.net.
B7-33 Functionally Selective Peptide Agonist Activates p44/p42 MAPK (Erk 1/2) signaling in primary cardiomyocytes, providing cardioprotection researchgate.netjacc.org.
AZD5462 Small Molecule Agonist Orally available agonist developed for cardiorenal disease; demonstrated efficacy in a monkey model of heart failure. dntb.gov.ua

| CTRP8 | Peptide Agonist | Activates a RXFP1-JAK3-STAT3-Cdc42 signaling cascade in glioblastoma models. researchgate.net |

Table 2: Advanced Research Models for RXFP1 Agonist Studies

Model Type Specific Example Application in RXFP1 Research
Human iPSC-Derived Cells Cardiomyocytes (iPS-CMs) Investigating cardioprotective mechanisms jacc.orgnih.gov, effects on cardiac ion channels ahajournals.org, and contractile force. mdpi.com
Fibroblasts Studying antifibrotic mechanisms and the regulation of TGF-β1 signaling. dntb.gov.uanih.gov
Sensory Neurons Potential for studying pain pathways, though direct RXFP1 studies are yet to be detailed. frontiersin.org
Organ-on-a-Chip (OOC) Liver-on-a-Chip High potential for modeling liver fibrosis and testing the efficacy of antifibrotic RXFP1 agonists. researchgate.netnih.gov

Q & A

Q. What is the mechanism of action of RXFP1 receptor agonist-4 in modulating cAMP signaling?

this compound inhibits cAMP production in HEK293 cells stably expressing human RXFP1, with an EC50 of 4.9 nM . This is measured using functional assays where agonist binding to RXFP1 activates Gαs-coupled signaling, followed by quantification of intracellular cAMP levels via ELISA or FRET-based techniques. The compound’s specificity for RXFP1 over other GPCRs is validated through selectivity panels, showing >5000-fold selectivity .

Q. How do researchers confirm the selectivity of this compound for RXFP1 versus related receptors (e.g., RXFP2)?

Selectivity is assessed using receptor-transfected cell lines (e.g., HEK293) expressing RXFP1, RXFP2, or other GPCRs. Agonist-4’s activity is measured via cAMP assays, with cross-reactivity ruled out by its lack of efficacy in RXFP2-expressing cells. Computational modeling further identifies key residues in extracellular loop 3 (ECL3) of RXFP1 that confer selectivity, such as G659/T660, which are absent in RXFP2 .

Q. What experimental models are appropriate for studying this compound in vitro?

HEK293 cells stably transfected with human RXFP1 are the standard model for cAMP inhibition assays . For pathway analysis, primary cells (e.g., cardiac fibroblasts or cancer cells with endogenous RXFP1 expression) are used to study downstream effects on PI3K/Akt, MAPK, or ERK1/2 signaling . Rodent models require humanized RXFP1 due to species-specific differences in agonist response .

Advanced Research Questions

Q. What structural features of RXFP1 explain the allosteric activation by small-molecule agonists like RXFP1 agonist-4?

Cryo-EM and mutagenesis studies reveal that agonist-4 binds to a pocket formed by transmembrane domains TM6 and TM7, distinct from the relaxin-binding site. ECL3 stabilizes the active conformation via hydrogen bonding, with residues G659/T660 acting as a "lock" to prevent conformational changes in non-human receptors . This allosteric mechanism is further supported by molecular dynamics simulations showing agonist-induced TM6 outward movement, a hallmark of GPCR activation .

Q. How do researchers address discrepancies in RXFP1 agonist-4’s in vitro potency versus in vivo efficacy?

Despite high in vitro potency (EC50 = 4.9 nM), RXFP1 agonist-4 has moderate pharmacokinetic properties in vivo, including a short half-life (2.9 hours in rats) and low oral bioavailability (11%) . Strategies to improve efficacy include structural optimization (e.g., fusion proteins for prolonged half-life) or co-administration with inhibitors of hepatic clearance enzymes .

Q. What methodological challenges arise when studying RXFP1’s role in cancer progression using agonist-4?

High RXFP1 expression in myeloid leukemia correlates with poor survival, but agonist-4’s anti-fibrotic or pro-metastatic effects depend on cellular context . Researchers must validate RXFP1 isoform-specific signaling (e.g., splice variants) and use patient-derived xenograft (PDX) models to reconcile contradictory data .

Q. How can computational modeling guide the optimization of RXFP1 agonists for therapeutic use?

Homology modeling and binding free energy calculations identify critical interactions (e.g., hydrophobic contacts with TM7 residues) that enhance agonist potency. For example, AZ7976—a related agonist—achieves pEC50 >10.5 through optimized interactions with ECL3 . These models also predict species selectivity, guiding the use of humanized animal models .

Q. What are the limitations of current RXFP1 activation assays, and how can they be mitigated?

Traditional cAMP assays may miss biased signaling (e.g., β-arrestin recruitment). Multiparameter assays (e.g., BRET or NanoBiT) are recommended to capture full signaling profiles . Additionally, cryo-EM structures of agonist-bound RXFP1-Gs complexes reveal conformational heterogeneity, necessitating advanced classification algorithms to resolve dynamic states .

Methodological Recommendations

  • For structural studies : Use RXFP1-mini-Gs fusion proteins to stabilize active conformations for cryo-EM .
  • For in vivo testing : Prioritize species with human-like ECL3 (e.g., macaques) or use transgenic mice expressing human RXFP1 .
  • For cancer studies : Combine RNA-seq and functional assays to dissect RXFP1’s dual roles in tumor stroma and leukemia progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.